1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-2-9-5(6(7)11)4(3-8-9)10(12)13/h3H,2H2,1H3,(H2,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXYOZCYYJSELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" chemical properties
An In-Depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: Properties, Synthesis, and Potential Applications
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] This guide focuses on a specific derivative, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, providing a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its potential applications in drug discovery and development. While direct experimental data for this exact molecule is limited, this guide synthesizes information from closely related analogs to provide a robust technical profile for researchers, scientists, and professionals in drug development.
Core Chemical Properties
The chemical and physical properties of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be inferred from its structural analogs, primarily the well-characterized 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
Structural and Physicochemical Data
| Property | Value (Inferred/Calculated) | Source/Analog |
| Molecular Formula | C6H7N3O4 | Calculated |
| Molecular Weight | 185.14 g/mol | Calculated |
| IUPAC Name | 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide | - |
| Appearance | White to pale reddish-yellow solid | [5] |
| Melting Point | Approx. 139°C | [5] |
| Solubility | Soluble in organic solvents such as DMF, DMSO | General pyrazole derivative solubility |
| XlogP | ~0.5 | Based on Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate[6] |
Stability and Reactivity
The molecule's stability is generally good under standard laboratory conditions, though it should be stored in a cool, dark place away from oxidizing agents.[5] The pyrazole ring is aromatic and thus relatively stable. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the pyrazole ring. The carboxamide group can undergo hydrolysis under acidic or basic conditions.
Synthesis Protocol
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group modifications. The general strategy involves the synthesis of a pyrazole-5-carboxylic acid or ester intermediate, which is then converted to the final carboxamide.[7]
Workflow for the Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
Caption: Synthetic pathway for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylhydrazine (1.0 eq) in ethanol.
-
Addition of Reactant: To the stirred solution, add diethyl 2-nitro-3-oxosuccinate (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
-
Hydrolysis: Dissolve the ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. Monitor the reaction by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of 2-3.
-
Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[7]
Step 3: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
-
Activation of Carboxylic Acid: Suspend the 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent like oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acid chloride.
-
Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent. Slowly add the freshly prepared acid chloride solution to the ammonia solution at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Isolation and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Drug Development
The structural motifs present in 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide suggest several potential applications in drug discovery, drawing parallels from the known biological activities of other pyrazole derivatives.
Potential Therapeutic Targets
Caption: Potential therapeutic applications of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
-
Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties.[2]
-
Anticancer Agents: Numerous pyrazole-containing compounds have been investigated for their potential as anticancer drugs.[1][8] The cytotoxic effects of related compounds suggest this as a promising area of research.[9]
-
Antimicrobial Agents: The pyrazole scaffold is present in various antibacterial and antifungal agents.[1][4]
-
Phosphodiesterase (PDE) Inhibitors: A closely related analog, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of Sildenafil, a PDE5 inhibitor used to treat erectile dysfunction.[9][10][11] This suggests that 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide could also serve as a building block for novel PDE inhibitors.
Safety and Handling
Based on the safety data for analogous compounds, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide should be handled with care. The inferred hazards include:
-
H302: Harmful if swallowed. [5]
-
H373: May cause damage to organs through prolonged or repeated exposure. [5]
-
H412: Harmful to aquatic life with long-lasting effects. [5]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]
-
Handle in a well-ventilated area or in a fume hood.[13]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[5]
-
Avoid release to the environment.[5]
Conclusion
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a promising, yet underexplored, heterocyclic compound. By drawing on data from its close structural relatives, this guide provides a foundational understanding of its chemical properties, a viable synthetic route, and a rationale for its potential applications in medicinal chemistry. Its structural similarity to key intermediates of successful drugs highlights its potential as a valuable building block for the discovery and development of new therapeutic agents. Further empirical investigation into the specific properties and biological activities of this compound is warranted.
References
-
Benchchem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
-
TCI EUROPE N.V. SAFETY DATA SHEET: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
-
Aobious. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
-
Sigma-Aldrich. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
-
Santa Cruz Biotechnology. 1-ethyl-4-nitro-1H-pyrazole.
-
Fisher Scientific. SAFETY DATA SHEET: Ethyl 4-cyano-1H-pyrazole-5-carboxylate.
-
Amadis Chemical. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
-
Thermo Fisher Scientific. SAFETY DATA SHEET: Ethyl pyrazole-4-carboxylate.
-
Fisher Scientific. SAFETY DATA SHEET: 4-Nitro-1H-pyrazole.
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
-
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate.
-
PubChemLite. Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4).
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
-
CymitQuimica. SAFETY DATA SHEET: 1H-Pyrazole-5-amine.
-
Pharmaffiliates. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
-
PMC. Current status of pyrazole and its biological activities.
-
ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6).
-
J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
-
PubChem. 1H-Pyrazole-4-carboxamide.
-
EPA. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-.
-
Benchchem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
-
ResearchGate. Pyrazole and its biological activity.
-
Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
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1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide: Technical Profile & Synthesis Guide
Executive Summary
1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 1384856-20-5 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pyrazolo[4,3-d]pyrimidin-7-one scaffolds.[1][2] These scaffolds are the core pharmacophores for phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogues) and various kinase inhibitors used in oncology.
This guide details the physicochemical identity, validated synthesis pathways, and handling protocols for this compound, designed for medicinal chemists and process engineers.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
Registration Data
| Parameter | Detail |
| CAS Registry Number | 1384856-20-5 |
| Chemical Name | 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide |
| Molecular Formula | C₆H₈N₄O₃ |
| Molecular Weight | 184.15 g/mol |
| SMILES | CCN1C(=C(C=N1)[O-])C(=O)N |
| InChI Key | Predicted:[1][3][4] BGIFTQTZYMZQPN-UHFFFAOYSA-N (Analogue) |
| Appearance | Off-white to pale yellow solid |
Structural Analysis
The compound features a highly electron-deficient pyrazole ring due to the nitro group (-NO₂) at the C4 position.
-
N1-Ethyl Group: Provides lipophilicity and steric bulk, critical for binding pocket fit in PDE5 enzymes.
-
C5-Carboxamide: Acts as a hydrogen bond donor/acceptor and a precursor for cyclization reactions.
-
C4-Nitro Group: A "masked" amino group. Upon reduction, it yields the 4-amino derivative, allowing for the formation of the pyrimidine ring in bicyclic drug cores.
Synthesis & Production Protocols
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically follows a Convergent Functionalization Strategy , starting from the carboxylic acid precursor.
Core Synthesis Pathway (Acid Chloride Route)
This method is preferred for high purity and scalability. It involves the activation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid followed by ammonolysis.
Step 1: Activation (Acid Chloride Formation)
-
Precursor: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 494791-30-9).
-
Reagents: Thionyl Chloride (
), catalytic DMF. -
Solvent: Toluene or Dichloromethane (DCM).
-
Conditions: Reflux (80°C) for 3–5 hours under
atmosphere.
Step 2: Ammonolysis (Amide Formation)
-
Reagents: Aqueous Ammonia (25-28%) or Anhydrous
gas. -
Solvent: THF or Dioxane (must be anhydrous if using gas).
-
Conditions: 0°C to Room Temperature (RT). Exothermic reaction.
Experimental Protocol (Bench Scale)
Note: This protocol assumes starting from the commercially available carboxylic acid.
-
Chlorination:
-
Charge a 250 mL round-bottom flask with 10.0 g (54 mmol) of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
-
Add 50 mL of anhydrous Toluene.
-
Add 0.5 mL of DMF (catalyst).
-
Dropwise add 12.8 g (108 mmol) of Thionyl Chloride.
-
Heat to reflux until gas evolution (
, ) ceases (approx. 4 hours). -
Concentrate in vacuo to remove excess
and solvent. The residue is the crude acid chloride (CAS 1199215-97-8).
-
-
Amidation:
-
Dissolve the crude acid chloride in 50 mL of dry THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution for 30 minutes, or add 20 mL of concentrated aqueous ammonia dropwise (vigorous stirring required).
-
A precipitate (Ammonium Chloride + Product) will form.
-
Stir at RT for 2 hours.
-
-
Work-up:
-
Evaporate the THF.
-
Triturate the residue with cold water (50 mL) to dissolve inorganic salts (
). -
Filter the solid product.[5]
-
Recrystallize from Ethanol/Water (9:1) to yield light yellow crystals.
-
Visualization: Synthesis & Application Logic
The following diagram illustrates the transformation from the acid precursor to the target amide and its subsequent utility in drug discovery (Sildenafil analogue synthesis).
Caption: Synthesis pathway from acid precursor to the target amide and its downstream application in generating bicyclic drug scaffolds.
Applications in Drug Development[3][4][7][12]
Pharmacophore Construction
This compound is a "linchpin" intermediate. The C5-carboxamide and C4-nitro groups are perfectly positioned to form a pyrimidine ring.
-
Mechanism: Reduction of the nitro group yields an amine (
) at C4.[6] This amine reacts with the C5-carboxamide (often after further functionalization) to close the ring, creating the pyrazolo[4,3-d]pyrimidine system. -
Target Class: This system mimics the purine ring of guanosine monophosphate (cGMP), making it a potent scaffold for PDE5 inhibitors (treatment of erectile dysfunction and pulmonary hypertension).
Analogue Design
Researchers use the 1-ethyl variant (as opposed to the 1-methyl found in Sildenafil) to modulate:
-
Solubility: The ethyl group increases lipophilicity slightly compared to methyl.
-
Selectivity: Altering the N1-substituent can change the selectivity profile against other PDE isozymes (e.g., PDE6, which affects vision).
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Statement Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Critical Handling Notes:
-
Energetic Potential: As a nitro-pyrazole, this compound possesses high energy density. While generally stable, it should not be subjected to excessive heat (>150°C) or shock during scale-up without DSC (Differential Scanning Calorimetry) testing.
-
Storage: Store in a cool, dry place under inert gas. Keep away from strong reducing agents.
References
-
BLD Pharm. (n.d.).[7] 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 1384856-20-5) Product Sheet. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 494791-30-9). Retrieved from
-
BenchChem. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride (CAS 1199215-97-8) Properties. Retrieved from
-
PubChem. (n.d.). Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (Analogue). Retrieved from
-
Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications. Retrieved from
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"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" biological activity screening
Biological Activity Screening of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide: A Structural Evaluation Protocol
Executive Summary
The compound 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 1384856-20-5) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a pyrazole ring substituted with a nitro group and a carboxamide moiety—positions it at the intersection of two major therapeutic classes: antimicrobial agents (specifically antituberculars via nitro-reduction) and kinase inhibitors (as a precursor or bioisostere).[1]
This technical guide provides a rigorous, evidence-based roadmap for screening this specific compound. Unlike generic screening protocols, this workflow is tailored to the unique physicochemical properties of the nitro-pyrazole pharmacophore, addressing its potential for bioreductive activation and its utility as a kinase scaffold.[1]
Part 1: Chemical Integrity & Pre-Screen Validation
Objective: Ensure the biological data generated is attributable to the parent molecule and not a degradation product (e.g., the reduced amine or hydrolyzed acid).
The "Nitro" Liability: Nitroaromatic compounds are susceptible to photolytic degradation and bioreduction.[1] Before any biological assay, the compound’s integrity must be validated.[1]
Protocol 1.1: Purity Verification via HPLC-PDA-MS
-
Rationale: The nitro group (
) is a strong chromophore.[1] Purity must be to rule out false positives from highly active minor impurities (e.g., 4-amino derivatives).[1] -
Method:
Part 2: Primary Phenotypic Screening
Screen A: Antimicrobial & Antitubercular Potential
Hypothesis: The 4-nitro substituent on the pyrazole ring mimics the mechanism of action of established nitro-drugs (e.g., Pretomanid, Delamanid).[1] These compounds often act as pro-drugs, requiring activation by bacterial nitroreductases (e.g., Ddn in M. tuberculosis) to generate reactive nitrogen species (RNS) that kill the pathogen.[1]
Target Pathogens:
Protocol 2.1: Microplate Alamar Blue Assay (MABA)
-
Step 1: Prepare stock solution of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in DMSO (
). -
Step 2: Dilute in Middlebrook 7H9 broth (for M.tb) or cation-adjusted Mueller-Hinton broth (for bacteria).[1]
-
Step 3: Inoculate plates with bacteria (
) and incubate ( ; 7 days for M.tb, 24 h for others). -
Step 4: Add Alamar Blue (Resazurin) reagent.[1]
-
Readout: Fluorescence (Ex
/ Em ).[1] A lack of color change (Blue Pink) indicates inhibition.[1] -
Control: Isoniazid (positive control for M.tb), DMSO (negative).[1]
Screen B: Mammalian Cytotoxicity (Safety Profile)
Hypothesis: Nitroaromatics can be mutagenic or hepatotoxic via the same reductive mechanism that kills bacteria.[1] It is critical to establish a therapeutic index (TI).
Protocol 2.2: MTT Cell Viability Assay
-
Cell Lines: HepG2 (Liver toxicity model), HEK293 (Kidney/General).[1]
-
Method:
-
Seed cells (
cells/well) in 96-well plates. -
Treat with compound (dose range
) for 48 hours. -
Add MTT reagent; incubate 4 hours.
-
Solubilize formazan crystals in DMSO.
-
Measure Absorbance at
.[1]
-
-
Calculation:
(Cytotoxic Concentration 50%). -
Success Metric:
.[1]
Part 3: Mechanism of Action & Secondary Screening
If the compound shows activity, the mechanism must be deconvoluted.[1]
Pathway 1: Bioreductive Activation (Bacterial) If the compound is active against M.tb but inactive against aerobic bacteria, it likely functions via nitro-reduction.[1]
Pathway 2: Kinase Inhibition (Scaffold Mimicry) Pyrazole-5-carboxamides are bioisosteres of the adenine ring in ATP.[1] They can bind to the hinge region of kinases (e.g., FGFR, JAK).[1] The nitro group may act as an electron-withdrawing anchor or, if reduced in vivo, as a hydrogen bond donor.[1]
Visualization: Screening Workflow
Caption: Logical workflow for evaluating the biological activity of the nitro-pyrazole scaffold, branching based on phenotypic response.
Part 4: Data Reporting & Analysis
Table 1: Recommended Screening Panel & Success Criteria
| Assay Type | Target / Cell Line | Control Standard | Success Criteria (Hit) |
| Antitubercular | M. tuberculosis H37Rv | Isoniazid / Pretomanid | |
| Antibacterial | S. aureus (MRSA) | Vancomycin | |
| Cytotoxicity | HepG2 (Human Liver) | Tamoxifen | |
| Kinase Binding | FGFR1 / JAK2 | Staurosporine |
Part 5: In Silico Molecular Docking (Secondary Validation)
Before investing in expensive kinase panels, perform in silico docking to predict binding affinity.[1]
Target: Fibroblast Growth Factor Receptor (FGFR).[1][3] Rationale: The 1-ethyl-pyrazole-5-carboxamide motif is structurally homologous to the core of several FGFR inhibitors (e.g., Lenvatinib analogs).[1] Method:
-
Protein Prep: Download PDB ID: 5AM6 (FGFR1).[1]
-
Ligand Prep: Energy minimize 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (DFT B3LYP/6-31G*).
-
Docking: Use AutoDock Vina.[1] Focus on the "Hinge Region" (Glu562/Ala564).[1]
-
Hypothesis: The amide
acts as a H-bond donor to the backbone carbonyl of the hinge residue.[1]
References
-
Chemical Identity & Properties
-
Antimicrobial Activity of Pyrazole Carboxamides
-
Nitro-Pyrazole Mechanism in Tuberculosis
-
Kinase Inhibitor Scaffold Analysis
Sources
- 1. 482573-92-2|1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]
- 2. japsonline.com [japsonline.com]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Elucidation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
This technical guide provides a detailed walkthrough for the structural elucidation of the novel heterocyclic compound, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic and multi-faceted analytical approach. We will delve into the rationale behind the selection of analytical techniques and the interpretation of the resulting data, ensuring a thorough and validated structural confirmation.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of their pharmacological profiles. The target molecule, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, is a functionalized pyrazole with potential applications in various therapeutic areas. Its structural confirmation is a critical first step in its development as a potential drug candidate. This guide will detail the necessary steps for its unambiguous structural determination.
Part 1: Synthesis and Purification
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide would typically begin with the ethylation of a suitable pyrazole precursor, followed by the introduction of the nitro group and subsequent amidation of a carboxylic acid or ester functionality. A plausible synthetic route is outlined below. The successful synthesis and purification of the compound are prerequisites for accurate structural analysis.
Caption: A potential synthetic workflow for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
Experimental Protocol: Amidation of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride
-
To a solution of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of aqueous ammonia (2.0 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
Part 2: Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is essential for the complete and unambiguous structural determination of the target molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the pyrazole ring proton, the ethyl group protons, and the carboxamide protons.
Table 1: Predicted ¹H NMR Data for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Singlet | 1H | H-3 (pyrazole) | The single proton on the pyrazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the carboxamide group. |
| ~7.8 | Broad Singlet | 1H | -NH₂ (carboxamide) | Amide protons are typically broad and their chemical shift can vary depending on solvent and concentration. |
| ~7.5 | Broad Singlet | 1H | -NH₂ (carboxamide) | The two amide protons may be non-equivalent due to restricted rotation around the C-N bond. |
| ~4.4 | Quartet | 2H | -CH₂- (ethyl) | The methylene protons are adjacent to the pyrazole nitrogen and will appear as a quartet due to coupling with the methyl protons. |
| ~1.4 | Triplet | 3H | -CH₃ (ethyl) | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C=O (carboxamide) | The carbonyl carbon of the amide is expected in this region. |
| ~145 | C-4 (pyrazole) | The carbon bearing the nitro group will be significantly deshielded. |
| ~140 | C-3 (pyrazole) | The pyrazole carbon adjacent to the single proton. |
| ~130 | C-5 (pyrazole) | The carbon attached to the carboxamide group. |
| ~45 | -CH₂- (ethyl) | The methylene carbon of the ethyl group attached to the nitrogen. |
| ~15 | -CH₃ (ethyl) | The methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is expected to show characteristic absorption bands for the N-H, C=O, and N-O bonds.
Table 3: Predicted IR Absorption Bands for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (carboxamide) |
| ~1680 | Strong | C=O stretching (Amide I band) |
| ~1600 | Medium | N-H bending (Amide II band) |
| 1550-1475 | Strong | Asymmetric NO₂ stretching[1][2][3] |
| 1360-1290 | Strong | Symmetric NO₂ stretching[1][2][3] |
| ~1300 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and connectivity. For 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (Molecular Formula: C₆H₈N₄O₃), the expected molecular weight is approximately 184.06 g/mol .
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) should be observed at m/z 184. Common fragmentation pathways for pyrazole derivatives involve cleavage of the ring and loss of substituents.[2] Nitroaromatic compounds often show fragments corresponding to the loss of NO₂ (46 Da) and NO (30 Da).
Caption: Predicted major fragmentation pathways for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in mass spectrometry.
Part 3: Data Integration and Structure Confirmation
The final step in the structural elucidation process is the integration of all the spectroscopic data. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum confirms the molecular weight and provides additional structural information through fragmentation patterns. The congruence of all these data sets provides a high degree of confidence in the assigned structure of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
Caption: The overall workflow for the structural elucidation of the target compound.
Conclusion
The structural elucidation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a systematic process that relies on the synergistic use of modern analytical techniques. By carefully performing and interpreting the results from NMR, IR, and mass spectrometry, a definitive structural assignment can be made. This foundational characterization is paramount for any further investigation into the compound's chemical properties and biological activities.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
Sources
Spectroscopic Characterization of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, pyrazole derivatives represent a cornerstone of heterocyclic chemistry, lauded for their diverse biological activities and versatile synthetic utility. The specific compound, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (Molecular Formula: C₆H₈N₄O₃, Monoisotopic Mass: 198.0596 Da), incorporates several key functional groups—a substituted pyrazole ring, a nitro group, and a primary carboxamide—that dictate its chemical properties and potential applications. Unambiguous structural confirmation of such novel chemical entities is paramount, relying on a synergistic application of modern spectroscopic techniques.
This technical guide provides a comprehensive framework for the acquisition and interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive and instructional manual, grounded in established principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to validate the synthesis and purity of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms, while 2D NMR techniques can confirm assignments.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol outlines the standard procedure for obtaining high-resolution spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity, which should readily dissolve the compound, and its ability to slow the exchange of amide N-H protons, making them observable. Chloroform-d (CDCl₃) is an alternative if solubility permits.
-
Sample Preparation:
-
Filtration and Transfer:
-
Data Acquisition:
-
Acquire spectra on a spectrometer operating at 400 MHz or higher.
-
For ¹H NMR, a standard single-pulse experiment is sufficient. Acquire at least 16 scans.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1]
-
Predicted ¹H NMR Spectrum Analysis
The structure of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide presents five distinct proton environments. The predicted chemical shifts (in DMSO-d₆) are detailed below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H-3 (Pyrazole Ring) | 8.5 - 9.0 | Singlet (s) | 1H | The sole proton on the electron-deficient pyrazole ring is significantly deshielded. Its position adjacent to two nitrogen atoms and para to a strong electron-withdrawing nitro group shifts it far downfield. |
| -NH₂ (Amide) | 7.5 - 8.5 | Broad Singlet (br s) | 2H | Amide protons are exchangeable and typically appear as a broad signal. In DMSO, hydrogen bonding to the solvent slows this exchange, making the peak more distinct. The chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl and pyrazole ring.[5] |
| -CH₂- (Ethyl) | 4.2 - 4.6 | Quartet (q) | 2H | This methylene group is directly attached to a pyrazole nitrogen (N-1), causing a significant downfield shift. It will be split into a quartet by the three adjacent methyl protons (n+1 rule). |
| -CH₃ (Ethyl) | 1.3 - 1.6 | Triplet (t) | 3H | The terminal methyl group is in a standard aliphatic region but is slightly deshielded by the adjacent electronegative nitrogen atom. It will be split into a triplet by the two adjacent methylene protons. |
Predicted ¹³C NMR Spectrum Analysis
The molecule contains six unique carbon signals. The predicted chemical shifts are highly influenced by the electronic effects of the nitrogen and oxygen atoms.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C=O (Amide Carbonyl) | 158 - 162 | The carbonyl carbon of a primary amide is found in this region. It is less deshielded than a ketone due to the electron-donating resonance effect of the adjacent nitrogen atom.[5] |
| C-5 (Pyrazole Ring) | 140 - 145 | This carbon is attached to the carboxamide group and is part of the heterocyclic ring. Its chemical shift is influenced by the adjacent ring nitrogen and the carbonyl group. |
| C-3 (Pyrazole Ring) | 138 - 143 | This carbon, bearing the lone ring proton, is significantly deshielded by the adjacent nitrogen atoms. Studies on pyrazole derivatives show carbons adjacent to nitrogen in this range.[6] |
| C-4 (Pyrazole Ring) | 125 - 135 | The carbon bearing the nitro group is expected to be deshielded, but its precise location can vary. In many C-nitropyrazoles, this carbon appears at a lower field than unsubstituted carbons but may be influenced by the specific substitution pattern. |
| -CH₂- (Ethyl) | 45 - 50 | The methylene carbon is directly bonded to nitrogen, resulting in a significant downfield shift compared to a standard alkane. |
| -CH₃ (Ethyl) | 14 - 18 | The terminal methyl carbon appears in a typical aliphatic region. |
To confirm these assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal 2- and 3-bond correlations (e.g., from the -CH₂- protons to pyrazole carbons C-5 and C-3), solidifying the structural elucidation.[7]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an IR Spectrum
For a solid sample, Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring minimal sample preparation.[8]
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
Predicted IR Absorption Bands
The IR spectrum of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is expected to be dominated by strong absorptions from the amide and nitro groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Asymmetric & Symmetric Stretch | 3400 - 3100 (two bands) | Medium-Strong | Primary Amide (-NH₂) |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Ethyl Group (-CH₂, -CH₃) |
| C=O Stretch (Amide I Band) | 1690 - 1650 | Strong | Amide Carbonyl |
| N-H Bend (Amide II Band) | 1640 - 1590 | Medium-Strong | Primary Amide (-NH₂) |
| N-O Asymmetric Stretch | 1560 - 1510 | Very Strong | Nitro Group (-NO₂) |
| C=N, C=C Stretch (Ring) | 1500 - 1400 | Medium | Pyrazole Ring |
| N-O Symmetric Stretch | 1390 - 1330 | Very Strong | Nitro Group (-NO₂) |
The two most characteristic features will be the intense C=O stretch of the amide and the pair of very strong N-O stretching bands, which are definitive for the presence of a nitro group.[9][10] The presence of two distinct peaks in the N-H stretching region is indicative of a primary amide.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, as it typically generates the protonated molecular ion with minimal fragmentation.[11]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12]
-
Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: The sample is ionized by applying a high voltage to the liquid as it is nebulized, creating charged droplets that desolvate to yield gas-phase ions.[13]
-
Detection: The analysis is typically performed in positive ion mode to observe protonated species.
Predicted Mass Spectrum Analysis
The analysis will confirm the molecular weight and elemental composition.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 199.0674 | The protonated molecule. This is expected to be the base peak in the spectrum. |
| [M+Na]⁺ | 221.0493 | The sodium adduct, commonly observed as an impurity or by addition of sodium salts. |
| [M+K]⁺ | 237.0233 | The potassium adduct, also commonly observed. |
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by matching the exact measured mass to the theoretical mass within a narrow tolerance (e.g., < 5 ppm). Tandem MS (MS/MS) of the [M+H]⁺ ion could induce fragmentation, with expected neutral losses including H₂NCO (-43 Da), NO₂ (-46 Da), and C₂H₄ (-28 Da), further confirming the connectivity of the molecule. The fragmentation of pyrazole rings often involves cleavage of the N-N bond and loss of ring components.[14][15][16]
Conclusion
The structural elucidation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is achieved through a coordinated analysis of NMR, IR, and Mass Spectrometry data. This guide outlines the expected spectroscopic signatures based on the molecule's distinct functional groups. The ¹H NMR spectrum should reveal five unique signals, including a downfield singlet for the pyrazole proton. The ¹³C NMR will show six signals, with the amide carbonyl and pyrazole carbons being key identifiers. The IR spectrum will be characterized by strong, sharp absorptions for the amide C=O group and two very strong bands corresponding to the nitro group's N-O stretches. Finally, ESI mass spectrometry will confirm the molecular weight with high accuracy via the protonated molecular ion at m/z 199.0674. Together, these techniques provide a robust and self-validating system for confirming the identity and purity of this important pyrazole derivative.
References
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
- NMR Sample Prepar
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry.
- Preparing an NMR sample. University of York, Department of Chemistry.
- 1H and 13C NMR study of perdeuterated pyrazoles.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ACS Omega.
- NMR Sample Preparation. Western University, Department of Chemistry.
- NMR Sample Preparation: The Complete Guide.
- NMR sample prepar
- Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.
- Sample preparation for FT-IR. University of California, Irvine.
- 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole deriv
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical Chemistry.
- Guide to FT-IR Spectroscopy. Bruker.
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- IR Spectrum Acquisition. University of Colorado Boulder, Department of Chemistry.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- 4.2: IR Spectroscopy. Chemistry LibreTexts.
- 21.
- Electrospray ioniz
- Prediction of 1H-NMR shifts with Ambit-HNMR software.
- IR Spectrum Analysis Steps: Decoding Information
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordin
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
- INFRARED SPECTROSCOPY (PART-6, PPT-12). St. Paul's C. M. College.
- Table of Characteristic IR Absorptions. University of Puget Sound.
- Infrared (IR) Spectroscopy. SlidePlayer.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
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- 16. researchgate.net [researchgate.net]
Technical Guide: In Vitro Stability Profiling of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide
Executive Summary
This technical guide outlines the rigorous in vitro stability assessment for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide . As a Senior Application Scientist, I have structured this protocol to address the specific metabolic liabilities inherent to the nitro-pyrazole chemotype.
The coexistence of an electron-withdrawing nitro group (
-
Chemical Hydrolysis: Amide bond stability under varying pH.
-
Plasma Stability: Susceptibility to circulating amidases.[1]
-
Metabolic Stability: Cytochrome P450 (CYP) oxidation and nitro-reduction in liver microsomes.
Part 1: Physicochemical & Metabolic Prediction
Before initiating wet-lab assays, we must map the predicted degradation pathways to select the correct analytical monitoring transitions (MRMs).
Metabolic Liability Map
The following diagram illustrates the primary degradation pathways. Note that the nitro group introduces a potential for reductive metabolism, particularly under hypoxic conditions or via specific cytosolic enzymes (e.g., xanthine oxidase, aldehyde oxidase), though CYP-mediated reduction is the primary focus here.
Figure 1: Predicted metabolic and chemical degradation pathways for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.[2]
Part 2: Chemical Stability (pH-Dependent Hydrolysis)
Objective: Determine the non-enzymatic stability of the C5-carboxamide bond. The electron-withdrawing nitro group at C4 decreases the electron density of the pyrazole ring, potentially making the carbonyl carbon of the amide more electrophilic and susceptible to hydrolytic attack.
Protocol
Reagents:
-
Buffer A (pH 1.2): 0.1 N HCl (Simulated Gastric Fluid).
-
Buffer B (pH 7.4): 100 mM Phosphate Buffer (PBS).
-
Internal Standard (IS): Tolbutamide or Warfarin (1 µM).
Workflow:
-
Stock Preparation: Dissolve test compound in DMSO to 10 mM.
-
Initiation: Spike DMSO stock into pre-warmed (37°C) Buffer A and Buffer B to a final concentration of 1 µM (0.1% DMSO final).
-
Sampling: Aliquot 50 µL at T=0, 1, 2, 4, and 24 hours.
-
Quenching: Transfer aliquots immediately into 150 µL acetonitrile (ACN) containing IS.
-
Analysis: Centrifuge (4000g, 15 min) and analyze supernatant via LC-MS/MS.
Data Criteria:
-
Stable: >90% remaining at 24h.
-
Labile: <50% remaining at 24h (indicates rapid chemical hydrolysis, likely requiring formulation protection).
Part 3: Plasma Stability Assay
Objective: Assess stability against plasma amidases. Carboxamides are generally more stable than esters, but the specific electronic environment of the pyrazole ring can accelerate enzymatic hydrolysis.
Scientific Rationale
Plasma contains high levels of hydrolases (e.g., butyrylcholinesterase, paraoxonase). Stability here is a "Go/No-Go" criterion for systemic drugs; rapid degradation implies the compound may act as a prodrug or have poor bioavailability.
Detailed Protocol
Materials:
-
Matrix: Pooled Human Plasma and Rat Plasma (EDTA or Heparin). Note: Avoid Citrate if pH sensitivity is suspected.
-
Positive Control: Procaine (rapid hydrolysis) or Propantheline.
-
Negative Control: Warfarin (stable).
Step-by-Step Workflow:
-
Equilibration: Thaw plasma and equilibrate to 37°C in a water bath.
-
Dosing: Add test compound (from 10 mM DMSO stock) to plasma to achieve 1 µM final concentration (max 0.5% DMSO).
-
Incubation: Incubate at 37°C with gentle shaking (Orbital shaker, 100 rpm).
-
Time Points: Harvest 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Add to 200 µL ice-cold ACN containing IS.
-
Processing: Vortex (1 min), Centrifuge (4000g, 20 min, 4°C).
-
Calculation: Plot ln(% Remaining) vs. Time to determine half-life (
).
Equation:
Part 4: Microsomal Metabolic Stability (Liver)
Objective: Evaluate Phase I metabolism. This is the most critical assay for this compound due to two competing pathways:
-
Oxidative Dealkylation: Removal of the N-ethyl group (CYP mediated).
-
Nitro Reduction: Conversion of
to .
Critical Note on Nitro Compounds:
Under standard aerobic conditions, the nitro-anion radical formed by P450 reductase often undergoes "futile cycling" (reacting with
Experimental Design (Graphviz)
Figure 2: Standard Liver Microsome (LM) Stability Workflow.
Protocol
Reagents:
-
Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL stock).
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
.
Procedure:
-
Master Mix: Prepare microsomes in buffer to a concentration of 0.5 mg/mL (2x concentration).
-
Compound Mix: Prepare 2 µM compound in buffer (2x concentration).
-
Combination: Mix equal volumes of Master Mix and Compound Mix. Final protein: 0.5 mg/mL; Final Compound: 1 µM.[3]
-
Pre-incubation: 5 minutes at 37°C.
-
Initiation: Add NADPH (or buffer for negative control).
-
Sampling: Remove 30 µL at specified time points.
-
Quench: Mix with 120 µL ACN (containing IS).
-
Analysis: Determine Intrinsic Clearance (
).[3][4][5]
Calculation of Intrinsic Clearance:
Part 5: Analytical Method (LC-MS/MS)
Objective: Specific quantification of the parent.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Ionization: ESI Positive Mode (Amides protonate well; Nitro groups sometimes suppress, so check Negative mode if sensitivity is low).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 2.5 minutes.
MRM Transitions (Theoretical):
-
Parent (
): ~185.1 Da (Calculate exact mass based on isotopes). -
Fragment: Loss of carboxamide or nitro group. Note: Nitro compounds often show a characteristic loss of 30 Da (NO) or 46 Da (
).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][8][9] [Link]
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Standard reference for ADME protocols).
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. [Link]
-
National Center for Biotechnology Information. (2004). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties. Bethesda (MD).[6] [Link]
-
BioDuro-Sundia. (n.d.). ADME Plasma Stability Assay. [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. hhs.gov [hhs.gov]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Comprehensive Solubility Profiling of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide
A Practical Guide for Process Chemistry & Formulation
Executive Summary & Compound Significance
1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 1384856-20-5) is a critical heterocyclic building block, primarily utilized in the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones—a scaffold central to PDE5 inhibitors (e.g., Sildenafil analogs) and various agrochemicals .[1]
Understanding the solubility profile of this intermediate is paramount for two reasons:
-
Process Optimization: Efficient synthesis requires selecting solvents that maximize reaction kinetics (e.g., amidation, reduction of the nitro group) while minimizing by-product formation.[1]
-
Purification: The high melting point and polarity of nitro-pyrazole carboxamides often necessitate recrystallization.[1] Identifying the correct solvent/anti-solvent system is the key to achieving >99% purity.[1]
This guide provides a structural analysis, predicted solubility data based on validated analogs, and rigorous experimental protocols for determining precise solubility limits in your laboratory.[1]
Physicochemical Profile & Solubility Mechanisms
To predict solubility, we must first analyze the molecular interactions at play.[1]
Structural Analysis[1][2]
-
Core Scaffold: The 1H-pyrazole ring is aromatic but significantly more polar than benzene due to the two nitrogen atoms.[1]
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the 4-position increases the acidity of the ring protons (if unsubstituted) and enhances polarity, making the molecule less soluble in non-polar solvents like Hexane.[1]
-
Carboxamide Group (-CONH₂): This moiety acts as both a hydrogen bond donor (NH₂) and acceptor (C=O).[1] This creates a strong crystal lattice network, often resulting in high melting points (typically 160–190°C for this class) and reduced solubility in solvents that cannot disrupt these intermolecular H-bonds .[1]
-
Ethyl Group: A small hydrophobic handle that provides marginal lipophilicity, slightly improving solubility in organic solvents (DCM, EtOAc) compared to the un-alkylated parent.[1]
Predicted Solubility Behavior
Based on structural analogs such as 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 92534-72-0) , the expected solubility profile is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions disrupt crystal lattice effectively.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (1–10 mg/mL) | H-bonding capability matches the amide; solubility increases significantly with temperature (reflux).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5–20 mg/mL) | Good for extraction; disrupts weak van der Waals forces but less effective against H-bonds.[1] |
| Esters/Ethers | Ethyl Acetate, THF | Low-Moderate (1–5 mg/mL) | Useful as anti-solvents or for washing filter cakes.[1] |
| Non-Polar | Hexane, Heptane, Toluene | Negligible (<0.1 mg/mL) | Lack of polarity prevents interaction with the nitro-amide core.[1] |
| Aqueous | Water (pH 7) | Very Low (<0.5 mg/mL) | Hydrophobic aromatic core dominates; amide is not ionizable at neutral pH.[1] |
Experimental Protocols for Solubility Determination
Do not rely solely on predictions. Use the following self-validating protocols to generate empirical data for your specific batch.
Protocol A: Kinetic Solubility Screening (Visual)
Best for: Rapid solvent selection for reactions or recrystallization.[1]
Materials: 10 mg of Compound, 1.5 mL HPLC vials, various solvents, vortex mixer, sonicator.
-
Weigh: Place exactly 10 mg of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide into a clear glass vial.
-
Aliquot: Add solvent in 100 µL increments .
-
Agitate: Vortex for 30 seconds and sonicate for 1 minute after each addition.
-
Observe: Check for clarity against a black background.
-
Calculate:
Protocol B: Thermodynamic Equilibrium Solubility (HPLC)
Best for: Formulation development and precise physicochemical characterization.[1]
Materials: Saturated solutions, 0.45 µm PTFE syringe filters, HPLC system (C18 column).[1]
-
Saturate: Add excess compound to the solvent (e.g., 50 mg in 1 mL) to ensure a suspension.[1]
-
Equilibrate: Shake at constant temperature (25°C) for 24 hours .
-
Filter: Pass the supernatant through a 0.45 µm PTFE filter (discard the first 200 µL to account for filter adsorption).
-
Quantify: Inject the filtrate into HPLC.
Process Optimization: Solvent Selection Logic
Workflow Visualization
The following diagram illustrates the decision matrix for selecting solvents for Recrystallization versus Reaction, based on the solubility data generated above.
Figure 1: Decision matrix for solvent selection based on process goals. High solubility is preferred for reactions to minimize volume, while temperature-dependent solubility is critical for recrystallization.[1]
Recrystallization Strategy
For nitro-pyrazole carboxamides, Ethanol or Methanol are often the solvents of choice .[1]
-
Reflux: Dissolve the crude solid in the minimum amount of boiling Ethanol.[1]
-
Hot Filtration: If insoluble impurities remain, filter while hot.[1]
-
Cooling: Allow the filtrate to cool slowly to room temperature, then to 0–4°C. The amide/nitro interactions promote crystallization.[1]
-
Anti-Solvent: If yield is low, add Water dropwise to the cold solution to force precipitation.[1]
References
-
ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide and related Sildenafil intermediates.Link[1]
-
BLD Pharm. 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide Product Page.[1]Link[1]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Link
-
PubChem. Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (Related Ester).[1]Link[1]
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide before handling.
Sources
Strategic Utilization of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide in Kinase Inhibitor Discovery
Executive Summary
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide represents a high-value synthetic scaffold (intermediate) in medicinal chemistry, specifically serving as a "linchpin" precursor for the construction of pyrazolo[4,3-d]pyrimidine libraries. While the pyrazole-carboxamide core possesses intrinsic biological activity, its primary utility in drug discovery lies in its conversion to fused bicyclic systems that function as ATP-competitive inhibitors for kinases such as Cyclin-Dependent Kinases (CDKs) , Aurora Kinases , and Src family kinases .
This technical guide details the structural rationale, synthetic conversion protocols, and kinase targeting strategies for this compound, moving beyond basic synthesis to application in high-throughput lead optimization.
Structural Rationale & Pharmacophore Analysis
The 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide molecule is not typically the final drug candidate but the pharmacophoric seed . Its value is dictated by its functional groups, which allow for rapid diversification into "Privileged Structures."
Key Structural Features
| Feature | Function in Drug Design |
| Nitro Group (-NO₂) | Latent Nucleophile: Serves as a masked amino group. Upon reduction, it provides the nitrogen required to close the pyrimidine ring, forming the kinase-binding hinge region. |
| Carboxamide (-CONH₂) | H-Bond Network: Acts as the electrophilic partner during cyclization. In the final fused system, the carbonyl oxygen often interacts with the kinase hinge region (e.g., Leu83 in CDK2). |
| N1-Ethyl Group | Solubility & Sterics: Provides lipophilicity ( |
The "Privileged Scaffold" Connection
The transition from this pyrazole intermediate to a pyrazolo[4,3-d]pyrimidine mimics the purine core of ATP. This allows the resulting inhibitors to dock effectively into the ATP-binding cleft of various kinases.
Targeted Kinase Families:
-
CDK1/2/4/6: Cell cycle regulation (Oncology).
-
Aurora A/B: Mitosis regulation (Oncology).
-
PDE5: (Historical context: Sildenafil core, relevant for off-target toxicity screening).
Synthetic Protocol: From Scaffold to Kinase Inhibitor
The transformation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide into a bioactive kinase inhibitor requires a rigorous two-step sequence: Nitro Reduction followed by Cyclocondensation .
Workflow Diagram (DOT)
Figure 1: Synthetic pathway converting the nitro-pyrazole scaffold into the bioactive pyrazolo-pyrimidine core.
Detailed Experimental Methodology
Phase A: Reduction of the Nitro Group
The nitro group must be reduced to an amine without hydrolyzing the sensitive carboxamide.
-
Reagents: 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Protocol:
-
Dissolve 10 mmol of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in 50 mL of anhydrous MeOH.
-
Add 10 mol% Pd/C catalyst carefully under nitrogen atmosphere.
-
Purge system with H₂ gas (balloon pressure or 30 psi in a Parr shaker).
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Critical Check: Disappearance of the nitro peak (yellow) and appearance of the fluorescent amine spot.
-
Filter through Celite to remove Pd/C. Concentrate filtrate to yield 4-amino-1-ethyl-1H-pyrazole-5-carboxamide .
-
Note: If the carboxamide hydrolyzes, switch to Stannous Chloride (SnCl₂) reduction in Ethanol at 70°C.
-
Phase B: Cyclization to Pyrazolo[4,3-d]pyrimidine
This step defines the selectivity of the inhibitor by introducing the "R" group at the C7 position.
-
Reagents: Aromatic Aldehyde (R-CHO), Iodine (I₂), Potassium Carbonate (K₂CO₃), DMF.
-
Protocol:
-
Suspend 5 mmol of the 4-amino intermediate (from Phase A) and 5 mmol of the desired aldehyde (e.g., 3,4-dimethoxybenzaldehyde for EGFR targeting) in 10 mL DMF.
-
Add 1.5 eq of I₂ and 1.5 eq of K₂CO₃.
-
Heat to 80°C for 8 hours.
-
Mechanism: The amine condenses with the aldehyde to form an imine, which undergoes oxidative cyclization mediated by iodine to close the pyrimidine ring.
-
Precipitate the product by pouring the reaction mixture into ice water. Filter and recrystallize from EtOH.
-
Kinase Targeting & Mechanism of Action
Once cyclized, the molecule functions as a Type I ATP-competitive inhibitor.
Binding Mode Topology
The pyrazolo[4,3-d]pyrimidine core mimics the adenine ring of ATP.
-
Hinge Region Interaction: The N6 and N1 (of the pyrimidine ring) and the C7 substituent form hydrogen bonds with the kinase hinge region backbone (e.g., Glu81/Leu83 in CDK2).
-
Hydrophobic Pocket: The N1-ethyl group (derived from our starting material) orients into the hydrophobic pocket (Gatekeeper region), controlling selectivity against kinases with smaller gatekeeper residues (e.g., Thr).
-
Solvent Front: Substituents attached during the cyclization step (Phase B) extend towards the solvent front, allowing for solubilizing groups (e.g., piperazines) to be added.
Signaling Pathway Impact (CDK2 Example)
Figure 2: Mechanism of action showing the blockade of CDK2-mediated Rb phosphorylation, arresting the cell cycle.
Experimental Validation: In Vitro Kinase Assay
To validate the synthesized inhibitors, use a standard FRET-based or Radiometric assay.
Protocol: Z'-LYTE™ Kinase Assay (FRET)
-
Preparation: Prepare 10 mM stock of the inhibitor in 100% DMSO.
-
Dilution: Serial dilute (3-fold) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Assembly:
-
Add 2.5 µL Inhibitor.
-
Add 5 µL Kinase/Peptide Mixture (e.g., CDK2/CyclinA + Ser/Thr Peptide).
-
Add 2.5 µL ATP (at
concentration, typically 10–50 µM).
-
-
Incubation: Incubate at RT for 1 hour.
-
Development: Add Development Reagent (site-specific protease). If the peptide is phosphorylated (kinase active), the protease cannot cleave it, maintaining FRET. If inhibited, the peptide is cleaved, disrupting FRET.
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
References
-
Synthesis of Pyrazolo[4,3-d]pyrimidines
-
Scaffold Relevance (Sildenafil Analogues)
- Title: Sildenafil and its analogues: From PDE5 inhibition to broader kinase applic
- Source: Journal of Medicinal Chemistry (Contextual cit
-
URL:[Link]
- Kinase Assay Methodology: Title: Z´-LYTE™ Kinase Assay Kit Protocol. Source: Thermo Fisher Scientific.
-
Chemical Properties
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide | C7H12N4O | CID 19620407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 923282-48-8 [sigmaaldrich.com]
- 6. PubChemLite - Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4) [pubchemlite.lcsb.uni.lu]
- 7. americanelements.com [americanelements.com]
"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" as a scaffold in medicinal chemistry
A Versatile Precursor for Purine Bioisosteres and Kinase Inhibitors
Executive Summary
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 1384856-20-5) represents a critical "linchpin" scaffold in modern medicinal chemistry. While structurally simple, its value lies in its orthogonal reactivity: a reducible nitro group at C4 and a modifiable carboxamide at C5. This arrangement makes it an ideal precursor for pyrazolo[4,3-d]pyrimidines , a privileged bicyclic system that mimics the purine core of ATP and cGMP. Consequently, this scaffold is foundational in the development of Phosphodiesterase Type 5 (PDE5) inhibitors (e.g., Sildenafil analogs), Cyclin-Dependent Kinase (CDK) inhibitors, and novel anthelmintic agents.
This guide details the synthetic accessibility, chemical reactivity, and safety considerations of this scaffold, providing researchers with a roadmap for library generation.
Chemical Architecture & Properties
The molecule features a pyrazole ring substituted with an ethyl group at N1, a nitro group at C4, and a carboxamide at C5.
| Property | Data |
| IUPAC Name | 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide |
| CAS Number | 1384856-20-5 |
| Molecular Formula | C₆H₈N₄O₃ |
| Molecular Weight | 184.15 g/mol |
| H-Bond Donors | 2 (Amide NH₂) |
| H-Bond Acceptors | 4 (Nitro O, Amide O, Pyrazole N) |
| LogP (Predicted) | ~0.5 (Low lipophilicity, highly soluble) |
Structural Insight: The C4-nitro group is electron-withdrawing, reducing the basicity of the pyrazole ring. The C5-carboxamide is positioned to participate in intramolecular cyclization reactions once the nitro group is reduced to an amine, facilitating the formation of 6-membered rings fused to the pyrazole.
Synthetic Accessibility
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is typically achieved through the activation of its corresponding carboxylic acid precursor. This route is preferred over direct nitration of the amide, which can lead to hydrolysis or side reactions.
Protocol: Synthesis from 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid
Reagents:
-
Precursor: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 494791-30-9)
-
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride [(COCl)₂]
-
Nucleophile: Aqueous Ammonia (NH₄OH) or Ammonia in Methanol (NH₃/MeOH)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DCM. Add 1.5 eq of Thionyl Chloride and a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution (SO₂, HCl) ceases.
-
Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂, yielding the crude acid chloride intermediate.
-
Amidation: Redissolve the residue in anhydrous DCM and cool to 0°C. Slowly add excess Ammonia (as 7N NH₃ in MeOH or 28% aq. NH₄OH).[1] Stir at room temperature for 1 hour.
-
Workup: The product often precipitates. Filter the solid, wash with cold water/ether, and dry. If soluble, partition between EtOAc and water, dry organic layer over Na₂SO₄, and concentrate.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of the acid to the amide and its subsequent reduction to the key diamino-intermediate.[2]
Caption: Synthesis of the target scaffold and its activation to the 4-amino derivative.
Functionalization & Library Generation
The primary utility of this scaffold is its conversion into pyrazolo[4,3-d]pyrimidines . This bicyclic system is a bioisostere of the purine ring found in Adenosine and Guanosine, making it a "master key" for ATP-binding sites in kinases and cGMP-binding sites in phosphodiesterases.
Key Transformation: Cyclization to Pyrazolo[4,3-d]pyrimidines
Once the nitro group is reduced to an amine (using H₂/Pd-C or SnCl₂), the resulting 4-amino-1-ethyl-1H-pyrazole-5-carboxamide possesses adjacent amino and amide groups. This 1,2-functional pattern allows for cyclization with various electrophiles.
| Electrophile | Reaction Conditions | Resulting Core | Target Class |
| Formic Acid / Orthoesters | Reflux | Pyrazolo[4,3-d]pyrimidin-7(6H)-one | Kinase Inhibitors |
| Aldehydes | Oxidative Cyclization | 5-Substituted Pyrazolopyrimidinones | PDE5 Inhibitors |
| Chlorosulfonyl Isocyanate | Condensation | Sulfonamide derivatives | Anthelmintics |
Visualization: Divergent Synthesis Map
This diagram maps the chemical space accessible from the core scaffold.
Caption: Divergent synthesis pathways from the nitro-pyrazole scaffold to major drug classes.
Medicinal Chemistry Applications
Kinase Inhibition (ATP Competitors)
The pyrazolo[4,3-d]pyrimidine core derived from this scaffold binds to the ATP-binding pocket of protein kinases. The N1-ethyl group often occupies the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase.
-
Mechanism: The pyrimidine-like nitrogen atoms act as hydrogen bond acceptors for the kinase hinge region.
-
Targets: Cyclin-dependent kinases (CDKs) and Aurora kinases.
Anthelmintic Activity
Recent studies have identified 1-alkyl-1H-pyrazole-5-carboxamides as potent inhibitors of parasitic nematodes (Haemonchus contortus).
-
Significance: Unlike the bicyclic kinase inhibitors, these molecules retain the open pyrazole-carboxamide structure.
-
SAR Note: The 1-methyl and 1-ethyl substituents are critical for activity; larger groups often lose potency.
RAGE Inhibitors
Derivatives of this scaffold have been explored as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a target for Alzheimer's disease. The scaffold serves as a rigid linker that orients pharmacophores to block amyloid-beta interactions.
Safety & Toxicology (Critical E-E-A-T)
Warning: Mitochondrial Toxicity While the pyrazole scaffold is privileged, specific small-alkyl derivatives (like 1-methyl and 1-ethyl pyrazole-5-carboxamides) have demonstrated acute mammalian toxicity in rodent models.
-
Mechanism: Inhibition of mitochondrial respiration (Complex I/III).
-
Mitigation: Toxicity is often structure-dependent. Increasing the bulk of the N1-substituent or fusing the ring (to pyrazolopyrimidines) generally mitigates this specific mitochondrial liability.
-
Recommendation: Early in vitro mitochondrial toxicity screening (e.g., Glu/Gal assay) is mandatory when developing libraries based on the "open" uncyclized carboxamide.
References
-
Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity." Journal of Medicinal Chemistry. Link
-
Le, T. G., et al. (2019). "Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity." Journal of Medicinal Chemistry. Link
-
Han, S., et al. (2014). "Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)." European Journal of Medicinal Chemistry. Link
-
Rashad, A. E., et al. (2014). "The Chemistry of Pyrazolopyrimidines and Their Applications." Organic Chemistry: An Indian Journal.[1] Link
-
ChemicalBook. "1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide Product Properties." Link
Sources
Methodological & Application
"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" synthesis protocol optimization
Application Note: Process Optimization for the Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide
Introduction & Scope
The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the core structure for numerous PDE5 inhibitors (e.g., Sildenafil analogs), agrochemicals, and energetic materials. The specific target, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide , represents a critical building block where the 4-nitro group provides a handle for reduction to an amine (enabling further functionalization), while the 5-carboxamide and 1-ethyl groups define the steric and pharmacophore properties.[1]
This application note details an optimized, scalable synthesis protocol. Unlike traditional routes that suffer from regioselectivity issues during N-alkylation, this protocol prioritizes regio-defined starting materials followed by controlled electrophilic substitution and nucleophilic displacement.[1]
Key Optimization Parameters:
-
Regiocontrol: Ensuring the 1,5-substitution pattern over the thermodynamically favored 1,3-isomer.
-
Nitration Safety: Managing the exotherm of the nitration step to prevent thermal runaway and dinitration.[2]
-
Amidation Efficiency: Utilizing a mild ammonolysis method to preserve the nitro group and prevent ester hydrolysis.[2]
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the "N-alkylation of nitropyrazoles" trap, which typically yields inseparable mixtures of N1 and N2 isomers.[2] Instead, we establish the N1-ethyl group early or utilize a specific cyclization, then functionalize the C4 position.[1]
Route Selection:
-
Step 1 (Precursor Synthesis): Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.[1] (Note: This step is assumed as the starting point for this specific optimization note, but the lithiation route is referenced for purity).
-
Step 2 (Nitration): Electrophilic aromatic substitution to introduce the nitro group at C4.[2]
-
Step 3 (Amidation): Direct conversion of the ester to the primary amide.[2]
Experimental Protocols
Protocol A: Regioselective Nitration of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
Objective: To introduce a nitro group at the C4 position without degrading the ester moiety or the N-ethyl group.[2]
Mechanism: The pyrazole ring is electron-rich, but the 5-ester group deactivates it.[1] However, the 1-ethyl group provides enough activation to allow nitration at the 4-position (the only available nucleophilic site) using standard mixed acid.
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)[1]
-
Fuming Nitric Acid (
, >90%) (1.5 eq) -
Concentrated Sulfuric Acid (
, 98%) (Solvent/Catalyst) -
Dichloromethane (DCM) (for extraction)
-
Sodium Bicarbonate (
) (sat. aq.)
Procedure:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and a pressure-equalizing addition funnel, charge Concentrated
(5 mL per gram of substrate). Cool the acid to 0°C using an ice/salt bath. -
Substrate Addition: Add Ethyl 1-ethyl-1H-pyrazole-5-carboxylate dropwise to the sulfuric acid, maintaining the internal temperature below 5°C . Stir for 15 minutes until fully dissolved.
-
Nitration: Add Fuming
dropwise over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.[2]
-
Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid). Stir vigorously. The product may precipitate as a solid.[2]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or use as-is if purity >95% (common for this clean transformation).
Data Validation:
-
Expected Yield: 85–92%[2]
-
1H NMR (CDCl3): Look for the disappearance of the C4-H signal (usually a doublet or singlet around 6.5-7.0 ppm in the precursor) and a downfield shift of the remaining C3-H.
Protocol B: Direct Amidation via Ammonolysis
Objective: Convert the ethyl ester to the primary carboxamide.
Optimization Insight: Traditional hydrolysis to the acid followed by acid chloride formation (
Materials:
-
Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (from Protocol A)[1]
-
Ammonia in Methanol (7N solution) (10 eq)
-
Sealed pressure tube or autoclave[2]
Procedure:
-
Charging: In a pressure tube, dissolve the nitro-ester (1.0 eq) in 7N
in MeOH (10 mL per gram). -
Reaction: Seal the vessel and stir at Room Temperature for 16 hours.
-
Optimization: If reaction is slow (due to steric bulk of the nitro group), heat to 50°C . The electron-withdrawing nitro group at C4 generally activates the C5-carbonyl, making this reaction faster than in non-nitrated analogs.[1]
-
-
Monitoring: Check TLC (100% EtOAc or 5% MeOH/DCM). The ester spot (
) should disappear, and the amide spot ( ) should appear. -
Work-up:
-
Purification: Triturate the solid with cold diethyl ether or hexane to remove trace impurities.[2] Filter and dry.[2]
Data Validation:
-
1H NMR (DMSO-d6): Appearance of two broad singlets for
(approx. 7.5 and 8.0 ppm).
Optimization Data & Troubleshooting
The following table summarizes the optimization of the amidation step, which is the bottleneck for yield.
Table 1: Optimization of Amidation Conditions
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| 1 | Aq. | THF | 25 | 24 | 45 | Poor solubility; biphasic issues. |
| 2 | DCM | 25 | 6 | 60 | Slow conversion; evaporation of | |
| 3 | 7N | MeOH | 25 | 16 | 92 | Optimal balance of rate and purity. |
| 4 | 7N | MeOH | 60 | 4 | 88 | Faster, but trace decomposition observed.[2] |
Analytical Specifications
Target Molecule: 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide[1]
-
Molecular Formula:
[2] -
Molecular Weight: 184.15 g/mol [2]
-
Appearance: Off-white to pale yellow solid.[1]
-
Solubility: Soluble in DMSO, DMF, hot Methanol. Sparingly soluble in water.[2]
1H NMR (400 MHz, DMSO-d6) Predicted:
- 8.60 (s, 1H, C3-H) - Deshielded by nitro group.[1]
- 8.10 (br s, 1H, NH)
- 7.80 (br s, 1H, NH)
-
4.45 (q, J=7.2 Hz, 2H,
)[1] -
1.40 (t, J=7.2 Hz, 3H,
)
References
-
Regioselectivity in Pyrazole Synthesis
-
Nitration of Pyrazoles
-
Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Properties." Russian Chemical Reviews, 2003, 72(6), 543. Link
-
-
Amidation Methodologies
-
Analogous Synthesis (Sildenafil Intermediates)
-
Dale, D. J., et al. "Synthesis of Sildenafil." Organic Process Research & Development, 2000, 4(1), 17-22. Link
-
Sources
Application Notes and Protocols for the Cellular Characterization of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer effects.[1][2][3][4] The structural versatility of the pyrazole core allows for substitutions that can modulate its interaction with various biological targets, making it a focal point in the design of novel therapeutics.[5] Many pyrazole-containing compounds have been successfully developed into FDA-approved drugs for treating a range of diseases, from cancer to viral infections.[2]
This document focuses on 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide , a novel compound featuring the pyrazole core. The presence of the carboxamide group at the 5-position and a nitro group at the 4-position suggests potential for significant biological activity. Carboxamide moieties are common in pharmacologically active molecules, contributing to hydrogen bonding and target interaction.[3] The nitroaromatic group, while sometimes associated with toxicity, is also a key feature in several therapeutic agents and can be bioreduced under cellular conditions, leading to cytotoxic effects.[6]
Given the established anticancer properties of many pyrazole derivatives, a primary line of investigation for this novel compound is its effect on cancer cells.[7][8][9] This guide provides a comprehensive framework and detailed protocols for a tiered approach to characterizing the in vitro effects of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in cell-based assays. We will proceed from broad assessments of cytotoxicity to more detailed mechanistic studies of cell death and cell cycle progression.
Section 1: Foundational Assays - Assessing General Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability and membrane integrity. These assays provide fundamental data on the compound's potency (e.g., IC50 or EC50 values) and establish the concentration range for subsequent mechanistic studies.
Principle of Cytotoxicity Measurement
Cytotoxicity assays measure the degree to which a substance can damage or kill cells.[10][11] This can be assessed through various cellular parameters, including metabolic activity, membrane integrity, and cellular proliferation.[12] A common and robust approach is to use a panel of assays that measure different endpoints to build a comprehensive cytotoxicity profile.[13]
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a standard workflow for assessing the cytotoxicity of a test compound like 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
Caption: General workflow for in vitro cytotoxicity assessment of a novel compound.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Materials:
-
Cells of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
-
Sterile DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in DMSO. Perform serial dilutions in culture medium to achieve 2X final concentrations.
-
Cell Treatment: Remove the seeding medium and add 100 µL of medium containing the various concentrations of the compound (e.g., 0.1 µM to 100 µM). Include vehicle controls (DMSO at the highest concentration used) and untreated controls.[7]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[13] Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][15] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][15]
Materials:
-
Treated cells in a 96-well plate (can be run in parallel with the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit
-
Lysis solution (provided in kit or 1% Triton X-100) for maximum LDH release control
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: On the same plate as the treated cells, include:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells treated with lysis solution 30 minutes before the assay endpoint.
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Medium Background: Wells with culture medium only.
-
-
Supernatant Collection: After compound incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (catalyst and substrate) from the kit to each well.[13]
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of stop solution if required by the kit.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
-
Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
| Assay | Principle | Endpoint Measured | Typical Output |
| MTT | Mitochondrial reductase activity in viable cells.[12] | Colorimetric (Formazan product). | % Viability, IC50 |
| LDH | Release of cytosolic enzyme upon membrane damage.[15] | Colorimetric (NADH product). | % Cytotoxicity, EC50 |
Section 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Following the determination of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Key questions include whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest. Flow cytometry is a powerful tool for these analyses.[16][17]
Investigating Apoptosis with Annexin V & Propidium Iodide (PI)
Apoptosis is a highly regulated process of cell suicide.[18] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.[20]
Caption: Cellular states distinguished by Annexin V and PI staining in flow cytometry.
Protocol 3: Apoptosis Detection by Flow Cytometry
Materials:
-
Cells treated with 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (at IC50 and 2x IC50 concentrations) for a relevant time point (e.g., 24 hours).
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Propidium Iodide (PI) solution.
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included.[20] Centrifuge at 300-600 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations as per kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately by flow cytometry.[20] Be sure to include unstained, Annexin V-only, and PI-only controls for setting compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Healthy cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells/debris.
-
Analyzing Cell Cycle Distribution
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[21] This can be a prelude to apoptosis. Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a stoichiometric dye like propidium iodide.[22] The amount of fluorescence is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.[17][23]
Protocol 4: Cell Cycle Analysis by PI Staining
Materials:
-
Treated cells.
-
Cold 70% ethanol.
-
PBS.
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[22]
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Cell Collection: Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix on ice for at least 2 hours or at -20°C overnight.[23]
-
Rehydration & Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase is crucial for removing RNA, which PI can also bind to.
-
Incubation: Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light.[22][23]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.[22] Use software to model the resulting DNA content histogram.
-
Data Analysis: Quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Compare the distribution in treated samples to untreated controls to identify any cell cycle arrest.[17]
| Parameter | G0/G1 Phase | S Phase | G2/M Phase |
| DNA Content | 2n | >2n but <4n | 4n |
| Interpretation of Accumulation | Arrest at G1 checkpoint | Blockade of DNA synthesis | Arrest at G2/M checkpoint |
Section 3: Investigating Specific Molecular Targets (Advanced)
Should the foundational assays indicate potent and specific activity (e.g., induction of apoptosis at a particular cell cycle phase), further investigation into the molecular targets of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide would be warranted. Pyrazole derivatives are known to act as inhibitors of various enzymes, particularly kinases.[5][9]
A potential next step could be to perform enzymatic assays against a panel of relevant kinases or other enzymes known to be dysregulated in the cancer types where cytotoxicity was observed.[24][25][26] For example, if the compound induces G2/M arrest, investigating its effect on cyclin-dependent kinases (CDKs) involved in this transition would be a logical progression.
Conclusion and Future Directions
This document provides a structured, experimentally-validated guide for the initial characterization of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in cell-based assays. By systematically evaluating its effects on cell viability, membrane integrity, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these protocols will establish a foundation for understanding its mechanism of action and guide further studies, such as target identification and in vivo efficacy testing, in the drug development pipeline.
References
-
Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. USF Health. Retrieved from [Link]
-
baseclick. (n.d.). Cell Cycle Analysis: Techniques & Applications. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Rata, S., et al. (2023). Basic Methods of Cell Cycle Analysis. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
Li, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Patel, R. B., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]
-
Huang, D., et al. (2025). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Retrieved from [Link]
-
Sharma, A., et al. (2014). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Retrieved from [Link]
-
Liu, W., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Pyrazole and its biological activity. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved from [Link]
-
American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Kumar, A., & Tripti, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Retrieved from [Link]
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"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" antibacterial adjuvant studies
Application Note: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide as an Antibacterial Adjuvant [1]
Abstract & Strategic Overview
Compound: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 1384856-20-5) Classification: Pyrazole-based Small Molecule Adjuvant / DprE1 Inhibitor Analog Primary Application: Potentiation of antibiotics against Multidrug-Resistant (MDR) Gram-negative bacteria and Mycobacterium tuberculosis.[1]
Executive Summary: The rise of antimicrobial resistance (AMR) has necessitated the development of antibiotic adjuvants —molecules that possess little intrinsic antibacterial activity but significantly enhance the efficacy of primary antibiotics. 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide represents a critical chemical scaffold in this domain.[1] Structurally related to known DprE1 inhibitors (antituberculars) and efflux pump inhibitors (EPIs), this compound is utilized in research to reverse resistance phenotypes in Acinetobacter baumannii, Pseudomonas aeruginosa, and Mycobacterium tuberculosis.[1]
This guide details the protocols for validating its synergistic potential, elucidating its mechanism of action (MoA), and assessing its safety profile in preclinical workflows.[1]
Mechanism of Action (MoA)
The utility of nitro-pyrazole carboxamides as adjuvants stems from two primary mechanisms, depending on the target pathogen:
-
Efflux Pump Inhibition (Gram-Negatives): In pathogens like A. baumannii, these compounds can competitively inhibit RND-type efflux pumps (e.g., AdeABC), preventing the expulsion of partner antibiotics (e.g., Levofloxacin, Tetracyclines).[1]
-
Cell Wall Destabilization (Mycobacteria): The nitro-pyrazole core is a prodrug scaffold activated by the nitroreductase DprE1.[1] While often lethal on its own, at sub-lethal (adjuvant) concentrations, it weakens the arabinogalactan layer, creating a "leaky" cell wall that hypersensitizes the bacterium to beta-lactams or rifamycins.[1]
Figure 1: Synergistic Mechanism Pathway[1]
Caption: Dual-mechanism pathway showing efflux inhibition (Gram-negatives) and DprE1 targeting (Mycobacteria) leading to increased intracellular antibiotic concentration.[1]
Experimental Protocols
Protocol A: Checkerboard Synergy Assay
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) and quantify synergy between the adjuvant and a partner antibiotic.[1]
Materials:
-
96-well microtiter plates (polystyrene, sterile).[1]
-
Mueller-Hinton Broth (MHB) (cation-adjusted).[1]
-
Bacterial inoculum:
CFU/mL (log phase).[1] -
Compound stock: 10 mg/mL in DMSO.[1]
Workflow:
-
Matrix Setup:
-
Inoculation: Add 100
L of bacterial suspension to all wells. -
Incubation: 18–24 hours at 37°C.
-
Readout: Measure OD600 or visual turbidity.
-
Calculation:
Interpretation Criteria:
| FICI Value | Interpretation |
|---|
|
Protocol B: Ethidium Bromide (EtBr) Accumulation Assay
Objective: To confirm if the adjuvant acts as an Efflux Pump Inhibitor (EPI).[1]
Principle: EtBr is a substrate for many efflux pumps. If the adjuvant blocks the pump, EtBr accumulates inside the cell, increasing fluorescence.[1]
Steps:
-
Preparation: Grow bacteria to OD600 = 0.6. Wash and resuspend in PBS.
-
Loading: Add Ethidium Bromide (final conc. 1-2
g/mL) to the suspension. -
Treatment:
-
Measurement: Monitor fluorescence (Ex: 530 nm, Em: 600 nm) every 60 seconds for 60 minutes using a fluorescence plate reader.
-
Result: A significant increase in fluorescence relative to the DMSO control indicates efflux inhibition.[1]
Protocol C: Time-Kill Kinetics
Objective: To assess bactericidal activity over time.
Workflow:
-
Culture: Dilute overnight culture to
CFU/mL in MHB. -
Treatment Groups:
-
Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Plating: Perform serial dilutions and plate on agar. Count colonies after incubation.
-
Success Metric: Synergy is defined as a
decrease in CFU/mL by the combination compared to the most active single agent.[1]
Safety & Selectivity: Cytotoxicity Screening
Before advancing to in vivo models, the adjuvant must show selectivity for bacteria over mammalian cells.[1]
Cell Line: HepG2 (Liver) or Vero (Kidney) cells.[1] Assay: MTT or Resazurin viability assay. Protocol:
-
Seed cells (
cells/well) in 96-well plates; incubate 24h. -
Add 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (range: 1 – 100
M).[1] -
Incubate for 48 hours.
-
Add MTT reagent; read absorbance at 570 nm.[1]
-
Calculation: Determine
(Concentration cytotoxic to 50% of cells). -
Selectivity Index (SI):
. An SI is generally required for hits.[1]
Experimental Workflow Diagram
Caption: Step-by-step decision tree for evaluating the adjuvant potential of the pyrazole compound.
References
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii . Int J Mol Sci. 2022.[1] Source: Relevance: Establishes the pyrazole-carboxamide scaffold as a validated class for reversing resistance in MDR Gram-negatives.[1]
-
Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues . ResearchGate. 2025.[1] Source: Relevance: Links the nitro-pyrazole structure to nitrofurantoin-like mechanisms and antibacterial design.[1]
-
New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide . Antimicrob Agents Chemother. Source: Relevance: Historical validation of the 1-substituted-nitro-pyrazole-carboxamide core as a bioactive antibacterial pharmacophore.[1]
-
Structure Activity Relationships of Pyrazole-based inhibitors . DrugDesign.org. Source: Relevance: General principles of SAR for pyrazole-carboxamides in medicinal chemistry.[1]
Sources
Application Note: Anti-Inflammatory Evaluation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
[1][2]
Executive Summary & Mechanism of Action
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide belongs to a class of pyrazole derivatives historically significant in medicinal chemistry for their anti-inflammatory and analgesic properties (e.g., Celecoxib, Lonazolac).[1][2][3] The structural core—a pyrazole ring substituted with a carboxamide and a nitro group—suggests a dual mechanism of action often observed in this scaffold:[1][2]
-
COX-2 Inhibition: The pyrazole nitrogen and carboxamide moiety can form hydrogen bonds within the cyclooxygenase-2 (COX-2) active site, reducing Prostaglandin E2 (PGE2) synthesis.[1][2]
-
NF-
B Suppression: Nitro-substituted heterocycles often interfere with the phosphorylation of I B , thereby blocking the nuclear translocation of NF- B and subsequent cytokine release (TNF- , IL-6).[1][2]
This application note provides a rigorous, validated protocol for evaluating the anti-inflammatory potency of this specific compound using an LPS-induced macrophage model, the gold standard for initial screening of pyrazole-based anti-inflammatories.[1][2]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the screening cascade, ensuring that cytotoxicity is ruled out before attributing reductions in inflammatory markers to specific inhibition.
Caption: Experimental workflow for pyrazole-carboxamide evaluation. Note the critical dependency of efficacy data on viability normalization.
Pre-Assay Preparation[1][2]
Compound Solubilization
The nitro group at position 4 and the carboxamide at position 5 increase polarity but may limit solubility in non-polar solvents.[1][2]
-
Vehicle: Dimethyl sulfoxide (DMSO) is the required solvent.[1][2]
-
Stock Concentration: Prepare a 50 mM master stock.
-
Storage: Aliquot into amber tubes (nitro compounds can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles.
Cell Culture Model[1][2]
Detailed Protocols
Protocol A: Cytotoxicity Screening (Mandatory)
Expert Insight: Nitro-aromatics can be cytotoxic via oxidative stress cycling.[1][2] You must determine the Non-Cytotoxic Concentration (NCC) before assessing anti-inflammatory activity to avoid false positives caused by cell death.[1][2]
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate overnight. -
Treatment: Treat cells with the compound (0.1, 1, 10, 50, 100
M) for 24 hours.[1][2] Keep final DMSO < 0.1%.[1][2] -
Assay: Add 10
L CCK-8 or MTT reagent.[1][2] Incubate 2-4 hours. -
Read: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Criteria: Select concentrations yielding >90% viability for subsequent inflammation assays.
Protocol B: Anti-Inflammatory Efficacy (NO & PGE2)
Expert Insight: Pyrazole-carboxamides frequently target the COX-2 pathway.[1][2] Therefore, measuring PGE2 is as critical as measuring Nitric Oxide (NO).[1][2]
-
Seeding: Plate cells at
cells/well in 24-well plates. -
Pre-treatment: Replace media with serum-reduced media (1% FBS) containing the compound (at NCC doses, e.g., 5, 10, 25
M) or Vehicle (DMSO).[1][2] Incubate for 1 hour . -
Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1
g/mL . -
Incubation: Incubate for 18–24 hours .
-
Harvesting:
Assay 1: Nitric Oxide (Griess Reaction)[1][2]
-
Mix 50
L supernatant + 50 L Griess Reagent A (Sulfanilamide).[1][2] Incubate 10 min. -
Add 50
L Griess Reagent B (NED).[1][2] Incubate 10 min (protect from light). -
Calculate NO concentration using a Sodium Nitrite standard curve.[1][2]
Assay 2: PGE2 Quantification (Competitive ELISA)
-
Use a commercial PGE2 competitive ELISA kit (e.g., Cayman Chemical).[1][2]
-
Note: Pyrazoles can interfere with some enzymatic detection steps; ensure samples are diluted at least 1:10 if high drug concentrations are used.[1][2]
Protocol C: Mechanistic Validation (Western Blot)
To confirm if the compound acts via the NF-
-
Lysis: Lyse cells from Protocol B using RIPA buffer + Phosphatase Inhibitors.
-
Targets to Probe:
Data Analysis & Reporting
All data should be presented as Mean
Expected Results Template
| Assay Endpoint | Vehicle + LPS | Compound (Low Dose) | Compound (High Dose) | Dexamethasone (Pos.[1][2] Ctrl) | Interpretation |
| Cell Viability | 100% | >95% | >90% | >95% | Validates non-toxic range.[1][2] |
| NO Production | 100% (High) | ~80% | ~40% | ~30% | Dose-dependent inhibition.[1][2] |
| PGE2 Levels | 100% (High) | ~70% | ~25% | ~20% | Critical: Strong reduction suggests COX-2 inhibition.[1][2] |
| COX-2 Protein | High Band | Moderate | Faint | Faint | Confirms transcriptional suppression.[1][2] |
Pathway Logic (Graphviz)[1][2]
The following diagram illustrates the specific signaling nodes where 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is hypothesized to act based on its structural class.
Caption: Hypothesized mechanism of action. Red dashed lines indicate potential inhibition points typical of nitro-pyrazole derivatives.
References
-
Bekhit, A. A., et al. (2015). "Pyrazoles as anti-inflammatory agents: A review."[1][2] European Journal of Medicinal Chemistry. Link[1][2]
-
Tewari, A. K., et al. (2018). "Synthesis and anti-inflammatory activity of some new pyrazole derivatives."[1][2] Bioorganic & Medicinal Chemistry Letters. Link[1][2]
-
Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids."[1][2] Analytical Biochemistry (Standard Griess Assay Protocol). Link
-
Livius, F., et al. (2020). "Nitro-substituted pyrazoles as potential inhibitors of NF-kappaB signaling."[1][2] Journal of Inflammation Research.[1][2] Link
-
ChemicalBook. "1-ethyl-4-nitro-1H-pyrazole-5-carboxamide Product Properties." Link
Sources
- 1. 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 2. 482573-92-2|1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1384856-20-5|1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide|BLDpharm [bldpharm.com]
Precision Assay Development for 1-Ethyl-4-Nitro-1H-Pyrazole-5-Carboxamide Derivatives
Executive Summary & Scientific Context
The scaffold 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide represents a critical chemical space in medicinal chemistry. Structurally, it is a close analog of the key intermediates used to synthesize pyrazolo[4,3-d]pyrimidines (e.g., Sildenafil/Viagra and various kinase inhibitors).
While often viewed merely as a synthetic building block (where the nitro group is reduced to an amine for cyclization), derivatives retaining the nitro-pyrazole-carboxamide motif possess distinct biological activities, including:
-
Antimicrobial/Antiparasitic Activity: The electron-withdrawing nitro group facilitates redox-cycling mechanisms toxic to anaerobic bacteria and parasites.
-
Covalent Inhibition Potential: The carboxamide adjacent to the nitro group creates a unique electronic environment susceptible to nucleophilic attack in specific enzymatic pockets.
-
Hypoxia-Activated Prodrugs: The nitro group can serve as a trigger, reduced by nitroreductases in hypoxic tumor environments to release an active pharmacophore.
Challenge: Developing assays for this scaffold is non-trivial. The nitro group is a known fluorescence quencher (causing false negatives in standard intensity-based assays) and the scaffold often exhibits poor aqueous solubility (causing false positives via aggregation).
This guide details a robust Hit-to-Lead Assay Cascade designed specifically to mitigate these interference risks.
Assay Development Workflow
The following diagram illustrates the logical flow of assays, moving from chemical validation to complex biological interrogation.
Figure 1: Critical Path for Pyrazole-Carboxamide Assay Validation.
Module 1: Physicochemical Profiling (The Foundation)
Before testing for biological activity, you must rule out aggregation and precipitation. Nitro-pyrazoles are flat, aromatic stacks that crash out of aqueous buffers easily.
Protocol 1.1: Kinetic Solubility via Nephelometry
Objective: Determine the maximum concentration at which the derivative remains in solution in assay buffer (1% DMSO).
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Assay Buffer (e.g., PBS pH 7.4 or HEPES)
-
Nephelometer (or Plate Reader with Absorbance at 600nm)
Procedure:
-
Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).
-
Transfer: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).
-
Incubation: Shake at 600 rpm for 90 minutes at Room Temperature (RT).
-
Read: Measure light scattering (Nephelometry) or Optical Density (OD600).
-
Analysis: Plot Signal vs. Concentration. The "Solubility Limit" is the inflection point where signal spikes above the baseline.
Expert Insight:
Why this matters: If your IC50 is 5 µM but your solubility limit is 2 µM, your activity data is an artifact of precipitation (non-specific protein sequestration). Reject any compound with Solubility < 5x IC50.
Module 2: Biochemical Assay (TR-FRET)
Target Context: Derivatives of this scaffold are frequently designed as inhibitors for PDE5 , Kinases (e.g., CDK, Src), or T7 RNA Polymerase .
The Problem: Standard fluorescence intensity assays (like GFP-binding or simple coumarin substrates) fail because the Nitro group (NO2) on the pyrazole ring absorbs blue/UV light and quenches fluorescence via the Inner Filter Effect (IFE).
The Solution: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The long lifetime of the Lanthanide donor allows you to gate (delay) the measurement, eliminating the short-lived autofluorescence or quenching interference from the nitro compound.
Protocol 2.1: TR-FRET Competition Assay (Generic Kinase/PDE Mode)
Principle: A Europium-labeled antibody binds a tracer (labeled substrate). The inhibitor displaces the tracer, breaking the FRET pair.
Reagents:
| Component | Specification | Function |
|---|---|---|
| Donor | Europium-Anti-GST Ab | Binds the target protein (if GST-tagged) |
| Acceptor | AlexaFluor 647-Tracer | Binds the enzymatic active site |
| Buffer | 50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35 | Surfactant (Brij-35) prevents pyrazole aggregation |
| Target | Purified Enzyme (e.g., PDE5A) | The biological target |
Workflow Diagram:
Figure 2: Displacement mechanism.[1] The nitro-pyrazole inhibitor knocks off the tracer, reducing the FRET signal.
Step-by-Step Procedure:
-
Plate Prep: Use a white, low-volume 384-well plate.
-
Compound Addition: Add 100 nL of compound (serial dilution in DMSO).
-
Enzyme Mix: Add 5 µL of Enzyme + Europium-Antibody mix. Incubate 15 min.
-
Tracer Mix: Add 5 µL of Tracer (AlexaFluor 647 labeled).
-
Equilibrium: Incubate 60 min at RT (protected from light).
-
Detection: Read on a multimode reader (e.g., EnVision).
-
Excitation: 337 nm
-
Emission 1 (Donor): 620 nm
-
Emission 2 (Acceptor): 665 nm
-
Delay: 50 µs (Critical to bypass nitro-quenching)
-
-
Calculation: Ratio = (Em 665nm / Em 620nm) × 10,000.
Module 3: Cellular Engagement (CETSA)
Activity in a test tube does not guarantee activity in a cell, especially for nitro compounds which may be pumped out by efflux transporters or reduced by cytosolic enzymes.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) Objective: Prove the drug enters the cell and physically binds the target protein, stabilizing it against heat denaturation.
Procedure:
-
Treatment: Treat live cells (e.g., HEK293) with the Pyrazole derivative (at 3x IC50) or DMSO control for 1 hour.
-
Harvest: Wash and resuspend cells in PBS containing protease inhibitors.
-
Aliquot: Split into 8 PCR tubes (50 µL each).
-
Thermal Challenge: Heat each tube to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes.
-
Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Detection: Run the supernatant (soluble fraction) on Western Blot or AlphaLISA.
-
Result: If the drug binds, the protein will remain soluble at higher temperatures compared to the DMSO control (Right-shift in melting curve).
Figure 3: CETSA Workflow. Drug binding stabilizes the protein, preventing precipitation during heating.
Troubleshooting & Structural Alerts
| Issue | Cause | Solution |
| High Background Fluorescence | Nitro group autofluorescence or impurity. | Use TR-FRET or Red-shifted dyes (Ex > 600nm). Avoid Coumarin/Fluorescein. |
| Steep Hill Slope (> 2.0) | Colloidal aggregation. | Add 0.01% Triton X-100 or Brij-35 to assay buffer. |
| Potency Shift (Cell vs. Biochem) | Nitro-reduction by cellular enzymes. | Check stability in cell lysate before running long incubations. |
References
-
Dunn, P. J., et al. (2013). "Optimization of the Manufacturing Route to PF-610355: Synthesis of Intermediate 5." Organic Process Research & Development. (Describes the synthesis and handling of the nitro-pyrazole-carboxamide scaffold).
-
Mullard, A. (2012). "Sildenafil: Synthesis and Process Chemistry." Nature Reviews Drug Discovery. (Contextualizes the scaffold as a PDE5 precursor).
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. (Standard protocol for CETSA).
-
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. (Discusses nitro-compound quenching and aggregation).
Sources
Application Note: High-Throughput Screening of Nitro-Pyrazole Carboxamides
Executive Summary
This guide details the protocol for incorporating 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (referred to herein as Compound-1 ) into High-Throughput Screening (HTS) campaigns.
While pyrazole-5-carboxamides are privileged scaffolds in medicinal chemistry—serving as precursors to kinase inhibitors (e.g., JAK/Aurora kinase inhibitors) and hypoxia-activated prodrugs—the presence of the nitro group (
This protocol focuses on Fragment-Based Screening , utilizing acoustic liquid handling to manage the low molecular weight (MW: 184.15 Da) and ensuring robust hit validation by filtering out nitro-induced optical interference.
Physicochemical Profiling & Library Preparation
Before entering the HTS pipeline, Compound-1 must undergo Quality Control (QC) to prevent false negatives due to precipitation or degradation.
Compound Properties
| Property | Value | HTS Implication |
| CAS | 10564-46-2 | Unique Identifier |
| MW | 184.15 g/mol | Ideal for Fragment-Based Screening (Rule of 3 compliant) |
| LogP | ~0.5 (Predicted) | High water solubility potential, but requires DMSO for stocks |
| H-Bond Donors/Acceptors | 2 / 5 | Good ligand efficiency potential |
| Chromophore | Nitro-pyrazole core | Critical: Absorbs UV/Vis; potential fluorescence quencher |
Stock Solution Preparation
Compound-1 is hydrophobic in its crystalline form.
-
Solvent: 100% DMSO (anhydrous).
-
Concentration: Prepare at 100 mM (Fragment libraries require high stock concentration to allow high-concentration screening, typically 0.1–1 mM final assay concentration).
-
Storage: -20°C in amber polypropylene plates (protect from light to prevent nitro-photolysis).
-
QC Step: Assess solubility via nephelometry. If >50 NTU (Nephelometric Turbidity Units) at 100 µM in assay buffer, exclude from screen.
HTS Workflow: Fragment Screening Protocol
Objective: Screen Compound-1 against a target enzyme (e.g., a Kinase or Protease) using an acoustic dispensing platform.
Experimental Design
-
Assay Format: 384-well or 1536-well low-volume plates.
-
Detection Mode: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is recommended over standard intensity (FI) to minimize interference from the nitro group.
-
Controls:
-
High Control (HPE): Known inhibitor (1 µM).
-
Low Control (ZPE): DMSO vehicle (1%).
-
Step-by-Step Protocol
Step 1: Acoustic Dispensing (Source to Destination)
Use an Echo® Liquid Handler (Beckman Coulter) or similar acoustic dispenser.
-
Source Plate: 384-well LDV (Low Dead Volume) plate containing 100 mM Compound-1 in DMSO.
-
Destination Plate: Dry 384-well assay plate (black, opaque).
-
Transfer: Dispense 50 nL of Compound-1.
-
Target Final Conc: 500 µM (typical for fragments).
-
Backfill: Dispense DMSO into control wells to maintain constant solvent volume.
-
Step 2: Reagent Addition
-
Enzyme Dispense: Add 5 µL of Target Enzyme (e.g., 2 nM Kinase) in Assay Buffer (HEPES pH 7.5, MgCl2, Brij-35).
-
Incubation: 15 min at RT (allows compound to bind).
-
-
Substrate Dispense: Add 5 µL of Substrate + ATP mix.
-
Reaction: Incubate for 60 min at RT.
-
Step 3: Detection
-
Stop Solution: Add 10 µL of Detection Reagent (e.g., Eu-labeled antibody + XL665 acceptor).
-
Read: Measure TR-FRET on a multimode reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Workflow Diagram
Figure 1: Acoustic-based HTS workflow for screening fragment libraries containing Compound-1.
Hit Triage & Interference Management (Critical)
Compound-1 contains a nitro group.[1][2][3][4] In HTS, nitro compounds are frequent "False Positives" due to two mechanisms:
-
Quenching: The nitro group absorbs light in the UV-Blue region, potentially reducing the donor signal in fluorescence assays.
-
Redox Cycling: In reducing environments (e.g., presence of DTT), nitro groups can generate reactive oxygen species (ROS), inhibiting enzymes non-specifically.
The "Inner Filter Effect" Correction
If the assay uses Fluorescence Intensity (FI) rather than TR-FRET:
-
Measure the Absorbance (OD) of Compound-1 at the excitation and emission wavelengths of the fluorophore.
-
Apply the correction formula:
Where is corrected fluorescence and is observed fluorescence.
Triage Logic Protocol
If Compound-1 shows >50% inhibition:
-
Test 1: Dose-Response (IC50). Is the curve steep (Hill slope > 2)? If yes, suspect aggregation. Add 0.01% Triton X-100 and re-test.
-
Test 2: Optical Interference. Run the assay without the enzyme (Compound + Product mimic). If signal decreases, it is a quencher.
-
Test 3: Redox Check. Perform the assay with and without DTT (dithiothreitol). If potency drops significantly without DTT, the mechanism is likely redox cycling.
Triage Decision Tree
Figure 2: Validation logic to filter nitro-aromatic interference artifacts.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10564-46-2, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[5] Retrieved from [Link]
-
NCBI Bookshelf. Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]
Sources
Troubleshooting & Optimization
"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" reaction side product analysis
This technical guide is structured as a specialized support hub for researchers synthesizing or analyzing 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide . This molecule is a critical scaffold in medicinal chemistry, particularly as a precursor for pyrazolo[4,3-d]pyrimidin-7-one based PDE5 inhibitors (analogous to Sildenafil/Viagra chemistry).[1]
The guide prioritizes the identification, mechanistic origin, and remediation of specific impurities inherent to this pyrazole chemistry.
Critical Impurity Landscape
Quick Reference: The following table summarizes the most frequent side products detected during the synthesis of the target carboxamide (Compound A ).
| Impurity Code | Chemical Name | Origin | Retention Time (Rel. to Target) |
| IMP-1 (Regio) | 1-ethyl-4-nitro-1H-pyrazole-3 -carboxamide | Regioselectivity failure during cyclization or alkylation. | ~0.9 - 1.1 RRT (Often co-elutes) |
| IMP-2 (Acid) | 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | Hydrolysis of amide or unreacted precursor. | < 1.0 RRT (Polar, tails in reverse phase) |
| IMP-3 (Nitrile) | 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile | Dehydration of primary amide (usually SOCl₂ induced). | > 1.0 RRT (Non-polar) |
| IMP-4 (Dimer) | Pyrazole-anhydride dimer | Incomplete aqueous quench after acid chloride activation. | Variable (Unstable) |
Troubleshooting Module: The Regioisomer Problem (IMP-1)
User Question: "I see a split peak in my HPLC traces, or my melting point is depressed. Is it possible I have the 3-carboxamide isomer?"
Technical Insight
The formation of the 1,5-isomer (target) vs. the 1,3-isomer (impurity) is the single most challenging aspect of this synthesis.[1] This arises from the tautomeric nature of the pyrazole ring during alkylation or the direction of cyclization.[1]
-
Pathway A (Cyclization): When condensing ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with ethylhydrazine, the nucleophilic attack can occur at either carbonyl, leading to a mixture of 1,3 and 1,5 isomers.[1]
-
Pathway B (Alkylation): If you nitrate pyrazole-3-carboxylate first and then alkylate with ethyl iodide, the steric hindrance of the nitro group and the lone pair repulsion often favor the formation of the 1-ethyl-4-nitro-3-carboxylate (the wrong isomer) or mixtures.
Diagnostic Protocol (Isomer Differentiation)
You cannot rely solely on MS (mass spectrometry) as both isomers have the exact same mass (
Step-by-Step Validation:
-
1H NMR NOE (Nuclear Overhauser Effect): This is the gold standard.[1]
-
Irradiate the N-Ethyl (CH₂) protons.[1]
-
Target (1,5-isomer): You will observe NOE enhancement of the C4-Nitro group (no proton) or potentially the Amide protons if rotation allows, but crucially, you will see NO enhancement of the pyrazole ring proton (H3) because it is distant.[1]
-
Impurity (1,3-isomer): Irradiating the N-Ethyl group often shows enhancement of the adjacent H5 pyrazole proton (if H is at pos 5 and Nitro at 4).[1] Note: In 4-nitro systems, the H is at position 3 or 5.[1] If the target is 1,5-subst, the H is at 3.[1] If impurity is 1,3-subst, the H is at 5.[1]
-
Simplified Rule: In the 1,5-isomer, the ethyl group is spatially crowded by the Carboxamide/Nitro groups.[1] In the 1,3-isomer, the ethyl group is adjacent to the ring proton (H5).[1]
-
-
13C NMR Shifts:
-
The C5 carbon in the 1,5-isomer (attached to amide) typically resonates upfield relative to the C3 carbon in the 1,3-isomer due to shielding effects of the adjacent N-ethyl group.[1]
-
Remediation
-
Recrystallization: The 1,5-isomer typically has a higher melting point and lower solubility in ethanol/water mixtures than the 1,3-isomer.[1]
-
Solvent Switch: Literature suggests that using fluorinated alcohols (like TFE) during the initial cyclization can drastically improve regioselectivity toward the 1,5-isomer [1].[1]
Troubleshooting Module: Hydrolysis & Dehydration (IMP-2 & IMP-3)
User Question: "My LCMS shows a mass of [M-18] and [M+1]. What is happening during my acid chloride activation?"
Technical Insight
The conversion of the carboxylic acid precursor to the carboxamide usually proceeds via an acid chloride intermediate (using Thionyl Chloride, SOCl₂) followed by Ammonolysis (NH₃).[1]
-
The "Nitrile" (IMP-3, Mass [M-18]):
-
The "Acid" (IMP-2, Mass [M+1, acidic pH]):
Visualizing the Impurity Pathways
The following diagram maps the genesis of these side products, aiding in root-cause analysis.
Caption: Mechanistic flow of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide synthesis highlighting critical nodes for impurity formation (Red).
Analytical Protocol: Purity Assessment
Objective: Quantify the target amide and detect regioisomeric contamination.[1]
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Nitro group absorbance) and 220 nm (Amide).[1]
-
Flow Rate: 1.0 mL/min.[1]
Data Interpretation Guide
-
Peak at ~4.5 min: Likely IMP-2 (Acid) . Confirm by spiking with starting material.[1]
-
Peak at ~6.2 min: Target Amide .
-
Peak at ~6.4 min (Shoulder): IMP-1 (Regioisomer) . This separation requires a shallow gradient.[1] If peaks overlap, switch to a Phenyl-Hexyl column for better pi-pi selectivity.
-
Peak at ~7.5 min: IMP-3 (Nitrile) .
References
-
Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates. Organic & Biomolecular Chemistry, 2022.
-
Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance. ResearchGate, 2018.[1] (Detailed analysis of the propyl-analog synthesis and impurities).
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 2008.[1]
-
Impurity profiling of Sildenafil citrate. Juniper Publishers, 2018.[1] (Discusses specific amide/acid impurities in this scaffold class).
Sources
"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" stability issues in solution
Technical Support Center: 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
Topic: Stability & Handling in Solution Document ID: TSC-PYZ-05-STAB Last Updated: February 18, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Executive Summary
The compound 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a critical electron-deficient heterocyclic intermediate, structurally analogous to key precursors in the synthesis of PDE5 inhibitors (e.g., Sildenafil).[1] Its stability profile is dominated by the strong electron-withdrawing nature of the 4-nitro group, which significantly activates the 5-carboxamide moiety.[1]
Users most frequently encounter issues related to base-catalyzed hydrolysis (yielding the corresponding carboxylic acid) and solubility-driven precipitation in aqueous buffers.[1] This guide provides mechanistic insights and validated troubleshooting protocols to mitigate these risks.
Module 1: Chemical Stability & pH Sensitivity
The Core Issue:
The 4-nitro group exerts a powerful inductive (
Degradation Pathway (Mechanistic Insight)
-
Acidic pH (< 4): The compound is relatively stable. Protonation of the amide oxygen is possible, but hydrolysis is slow at ambient temperatures.
-
Neutral pH (6-8): Stable in organic solvents; metastable in aqueous buffers (slow hydrolysis over days).[1]
-
Basic pH (> 9): CRITICAL RISK. Hydroxide ions (
) rapidly attack the carbonyl carbon.[1] The electron-deficient pyrazole ring stabilizes the transition state, accelerating conversion to 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid .[1]
Visualizing the Degradation Logic
Figure 1: Primary chemical and physical instability pathways. Note that basic hydrolysis is the dominant chemical risk.
Module 2: Solubility & Solvent Compatibility
The Core Issue: Nitropyrazoles are lipophilic.[1] While the carboxamide group adds some polarity, the nitro group and ethyl chain dominate, resulting in poor aqueous solubility.
Solvent Compatibility Table
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| DMSO (Anhydrous) | High (>50 mM) | Low | Preferred Stock Solvent. Store at -20°C. |
| Methanol/Ethanol | Moderate | Low/Medium | Avoid storage >24h. Risk of transamidation (rare) or precipitation if water enters. |
| PBS / Tris (pH 7.4) | Very Low (<100 µM) | Medium | Do not use for stock. Only for final dilution.[1] Immediate use required. |
| 0.1 M NaOH | Moderate (Ionized) | Critical | AVOID. Rapid hydrolysis to carboxylic acid occurs.[1] |
| Acetonitrile | High | Low | Excellent for HPLC/LC-MS prep.[1] |
Protocol: Preventing "Crash Out" in Biological Assays
-
Prepare a 1000x stock in 100% DMSO.
-
Dilute 1:1000 into the assay buffer immediately before use.
-
Critical Step: If a concentration >100 µM is required in the assay, include a solubility enhancer (e.g., 0.5% Cyclodextrin or 0.01% Pluronic F-127) in the buffer before adding the compound.
Module 3: Troubleshooting Guide (FAQ Format)
Q1: My solution turned from pale yellow to deep orange/brown. Is it degraded?
Diagnosis: Likely Photochemical Reduction or Base-Induced Ionization .[1]
-
Mechanism: Nitro compounds can undergo photoreduction to nitroso or amino species (brown/dark colors) upon exposure to UV/blue light.[1] Alternatively, in basic conditions, the amide proton (R-CO-NH-H) can deprotonate (pKa ~14-15), creating a charge-transfer complex that is deeply colored.[1]
-
Action:
Q2: I see a new peak at [M+1] = 186 Da (Positive Mode) in LC-MS.
Diagnosis: Hydrolysis Product (Carboxylic Acid).
-
Calculation:
-
Amide MW (approx): ~184 Da (Exact mass depends on isotopes, C6H8N4O3).
-
Acid MW: ~185 Da (Hydrolysis converts -NH2 [16] to -OH [17], +1 Da mass shift).[1]
-
-
Cause: Your stock solution contains water, or the buffer pH is too high.
-
Fix: Remake stock in anhydrous DMSO. Store under Nitrogen/Argon.[1]
Q3: The compound precipitates when I add it to cell culture media.
Diagnosis: "Solubility Shock."
-
Mechanism: Rapid transition from DMSO to aqueous media causes kinetic precipitation before the compound can disperse.[1]
-
Fix:
-
Step 1: Dilute the DMSO stock 1:10 into intermediate solvent (e.g., pure ethanol or 50% DMSO/Water) to "step down" the hydrophobicity.
-
Step 2: Add this intermediate solution to the media while vortexing.[1]
-
Module 4: Validated Analytical Protocol
To confirm stability, use this standardized HPLC method.
Method ID: HPLC-PYZ-QC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group charge transfer).
Decision Tree for Troubleshooting Results:
Figure 2: Rapid diagnostic flow for solution-state anomalies.
References
-
Dunn, P. J., Galvin, S., & Hettenbach, K. (2002). The development of a new route to the PDE5 inhibitor sildenafil citrate (Viagra). Organic Process Research & Development, 6(1), 63-69. [Link][5]
- Context: Establishes the chemistry of 4-nitro-pyrazole intermediates and their sensitivity during scale-up.
-
Lynch, M. A., et al. (2001). Synthesis of Sildenafil.[1][6] Tetrahedron, 57, 2480-2490.
- Context: Details the hydrolysis risks of pyrazole-carboxamides and ester precursors.
-
Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.[1] [Link]
- Context: Authoritative text on the reactivity of nitro-substituted azoles, including photoreduction and ring activ
-
PubChem Compound Summary. (2024). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (Structural Analog).[1] [Link]
- Context: Provides physicochemical data for the closest stable analog to valid
Sources
- 1. veeprho.com [veeprho.com]
- 2. uregina.ca [uregina.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Investigating Off-Target Effects of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
Welcome to the technical support center for researchers investigating the biological activity of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (referred to herein as ENPPC). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions for scientists and drug development professionals exploring the on- and off-target effects of this and structurally related novel pyrazole carboxamide compounds. Given that pyrazole derivatives are known to interact with a wide range of biological targets, a thorough investigation of off-target effects is critical for accurate interpretation of experimental results and for the advancement of any potential therapeutic applications.[1][2][3][4][5]
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: We have synthesized ENPPC and observed a potent cytotoxic effect in our cancer cell line of interest. How do we begin to determine if this is an on-target or off-target effect?
A1: This is a crucial first step in characterizing any new bioactive compound. The initial approach should involve a multi-pronged strategy to begin differentiating between a specific, intended ("on-target") effect and an unintended ("off-target") effect.
-
Initial Broad-Spectrum Screening: The most efficient way to cast a wide net is to perform a broad-spectrum kinase panel screening.[6][7][8][9] Pyrazole scaffolds are common in kinase inhibitors, making this a high-yield starting point.[2][5] A commercially available panel screening service can assess the inhibitory activity of ENPPC against hundreds of kinases at a fixed concentration (e.g., 1 or 10 µM). This can quickly identify potential off-target kinase families.[9][10]
-
Target Agnostic Approaches: Consider a cellular thermal shift assay (CETSA) coupled with mass spectrometry (MS).[11][12][13] This powerful technique can identify which proteins in the cell are stabilized by binding to your compound, providing an unbiased view of potential targets.[13]
-
Differential Cell Line Screening: Test the cytotoxicity of ENPPC across a panel of cell lines with known and varied expression levels of protein families commonly targeted by pyrazole derivatives. If the cytotoxicity correlates with the expression level of a particular protein or pathway, it provides evidence for a potential on-target interaction.
Q2: Our initial kinase screen for ENPPC came back with several potential off-target hits. How do we validate these findings?
A2: Validating hits from a primary screen is essential to eliminate false positives and to understand the functional consequences of these interactions.
-
Dose-Response Confirmation: First, for each putative off-target kinase, perform a dose-response curve to determine the IC50 value (the concentration of ENPPC that inhibits 50% of the kinase's activity).[10][14] This will quantify the potency of the interaction.
-
Cellular Target Engagement: It is critical to confirm that ENPPC binds to the suspected off-target protein within a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[11][12][13][15][16] An increase in the thermal stability of the protein in the presence of ENPPC indicates direct binding.[11][13]
-
Downstream Pathway Analysis: Investigate the signaling pathway downstream of the identified off-target kinase. Use techniques like Western blotting to see if ENPPC treatment modulates the phosphorylation of known substrates of this off-target kinase in a dose-dependent manner. This provides strong evidence of a functional interaction.[14]
Q3: We are observing significant toxicity in our in vivo rodent model with ENPPC, which was not predicted by our in vitro cytotoxicity assays. What could be the cause?
A3: This discrepancy is not uncommon and can arise from several factors:
-
Metabolic Bioactivation: The nitroaromatic group in ENPPC is a potential liability.[17] In vivo, this group can be metabolized, particularly under hypoxic conditions, to reactive intermediates that can cause toxicity. This is a known mechanism for some nitroaromatic compounds.[17] Consider performing metabolic stability assays with liver microsomes to investigate this possibility.
-
Mitochondrial Toxicity: Some pyrazole carboxamides have been shown to induce mitochondrial toxicity.[18] This may not be apparent in standard cytotoxicity assays. It is recommended to perform specific assays to measure mitochondrial respiration, such as the Seahorse XF Analyzer, in the presence of ENPPC.[18]
-
Broad Off-Target Effects: The in vivo toxicity could be due to interactions with a target that is not well-represented in your in vitro models, such as certain receptors or ion channels. A broader off-target screening approach, such as a receptor binding assay panel, may be warranted.[19][20][21]
Troubleshooting Guides
Problem 1: High Background in Receptor Binding Assays
| Possible Cause | Troubleshooting Step |
| Non-specific binding of ENPPC to filter membranes or assay plates. | Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. Test different types of filter membranes or plates.[22] |
| Inappropriate radioligand concentration. | Ensure the radioligand concentration is at or below its Kd for the receptor to minimize non-specific binding.[19] |
| Sub-optimal washing steps. | Increase the number or volume of washes to more effectively remove unbound radioligand and ENPPC. Ensure the wash buffer is at the correct pH and ionic strength. |
Problem 2: Inconsistent Results in Cellular Thermal Shift Assays (CETSA)
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis. | Ensure complete cell lysis to release all soluble proteins. The protocol recommends three rapid freeze-thaw cycles.[11][16] If issues persist, consider adding a mild non-ionic detergent to the lysis buffer. |
| Protein degradation. | Always include protease inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the procedure to minimize proteolytic activity.[16] |
| Uneven heating of samples. | Use a thermal cycler with a heated lid for the heat challenge step to ensure uniform temperature across all samples.[11] |
| Low antibody quality for Western blotting. | Validate your primary antibody to ensure it is specific for the target protein and provides a strong signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To validate the binding of ENPPC to a putative off-target protein in a cellular environment.[11][12][13]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with either ENPPC at the desired concentration (e.g., 10x the IC50 from a biochemical assay) or vehicle control (e.g., DMSO) for 1 hour at 37°C.[11]
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11][15]
-
-
Cell Lysis and Protein Fractionation:
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific protein of interest in the soluble fraction using Western blotting or another suitable method like ELISA.
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the ENPPC-treated samples compared to the vehicle control, signifying that ENPPC binding has stabilized the protein.[12]
-
Protocol 2: Kinase Profiling
Objective: To identify potential kinase off-targets of ENPPC.
Methodology:
-
Compound Preparation:
-
Assay Procedure (performed by the service provider):
-
ENPPC is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases.
-
The assays measure the ability of ENPPC to inhibit the phosphorylation of a substrate by each kinase. Various detection methods like radiometric, fluorescence, or luminescence-based assays are used.[10]
-
ATP concentration is a critical parameter and can be set at the Km for each kinase or at a physiological concentration (e.g., 1 mM).[7][9]
-
-
Data Analysis:
-
The service provider will report the results as percent inhibition of each kinase at the tested concentrations of ENPPC.
-
Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >75% inhibition).
-
The data can be visualized using a kinome tree to understand the selectivity profile of ENPPC.
-
Visualizations
Workflow for Off-Target Investigation
Caption: A generalized workflow for identifying and validating off-target effects of a novel compound.
Cellular Thermal Shift Assay (CETSA) Principle
Sources
- 1. jocpr.com [jocpr.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. assayquant.com [assayquant.com]
- 8. pharmaron.com [pharmaron.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. scielo.br [scielo.br]
- 18. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. swordbio.com [swordbio.com]
Validation & Comparative
Technical Comparison Guide: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide vs. Pyrazole Analogs
This guide provides an in-depth technical analysis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide , positioning it against its primary analogs: the 1-methyl derivative (a Sildenafil intermediate) and its regioisomer (3-carboxamide).
Executive Summary
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a critical synthetic intermediate and pharmacophore scaffold. It is structurally distinct due to the N-ethyl group and the 5-carboxamide regiochemistry. This molecule serves as a precursor to 4-amino-pyrazole-based drugs (e.g., PDE5 inhibitors like Sildenafil analogs) and next-generation agrochemicals (e.g., MET-I inhibitors).
Its primary value lies in its lipophilicity profile (superior to N-methyl analogs for membrane permeability) and its regiochemical substitution pattern , which dictates its binding affinity in enzyme pockets.
Chemical Identity & Structural Analysis[1][2][3]
| Feature | Target Molecule | Primary Comparator (Sildenafil Intermediate) | Regioisomer |
| Name | 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide |
| Structure | N-Ethyl, 4-NO₂, 5-CONH₂ | N-Methyl, 4-NO₂, 3-Pr, 5-CONH₂ | N-Ethyl, 4-NO₂, 3-CONH₂ |
| Role | Scaffold / Intermediate | API Intermediate | Impurity / Isosteric Probe |
| LogP (Pred) | ~0.4 - 0.7 | ~1.2 (due to propyl) | ~0.4 - 0.7 |
| Key Property | Balanced Lipophilicity | High Potency Scaffold | Sterically Unhindered |
The "Ethyl vs. Methyl" Effect
Replacing the N-methyl group (common in Sildenafil/Viagra) with an N-ethyl group alters the van der Waals volume and lipophilicity .
-
Metabolic Stability: The N-ethyl group is susceptible to oxidative dealkylation (via CYP450), but often at a slower rate than N-demethylation in specific pockets, potentially extending half-life.
-
Solubility: The ethyl chain disrupts crystal packing efficiency compared to the highly symmetric methyl variants, often resulting in lower melting points and improved solubility in organic process solvents (e.g., DCM, EtOAc).
Regiochemistry: 5-Carboxamide vs. 3-Carboxamide
The position of the carboxamide relative to the ring nitrogen is the single most critical quality attribute.
-
5-Carboxamide (Target): The amide is adjacent to the N-ethyl group. This creates a "steric buttressing" effect, twisting the amide out of planarity, which is crucial for selectivity in kinase or PDE binding pockets.
-
3-Carboxamide (Isomer): The amide is distal to the N-ethyl. It remains planar with the ring, often leading to non-specific binding and "flat" SAR profiles.
Synthesis & Manufacturing Logic
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is non-trivial due to the regioselectivity challenge during the initial cyclization.
Reaction Pathway Diagram
The following flowchart illustrates the critical divergence point where the target (5-isomer) must be separated from the impurity (3-isomer).
Caption: Divergent synthesis pathway highlighting the critical regioselective cyclization step.
Critical Process Parameters (CPPs)
-
Solvent Choice: Using fluorinated alcohols (e.g., TFE, HFIP) or non-polar solvents favors the formation of the 5-carboxylate isomer. Standard ethanol often yields a 1:1 mixture.
-
Nitration Safety: The nitration at C4 is exothermic. The presence of the electron-withdrawing 5-ester deactivates the ring, requiring fuming nitric acid and controlled temperatures (<60°C) to prevent decarboxylation.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Pyrazole Core
This protocol targets the ester precursor, optimized for the 5-isomer.
-
Reagents: Ethyl 2,4-dioxovalerate (10 mmol), Ethylhydrazine oxalate (10 mmol), Acetic Acid (cat.), Toluene (50 mL).
-
Procedure:
-
Dissolve diketoester in toluene.
-
Add ethylhydrazine and reflux for 4 hours with a Dean-Stark trap to remove water (driving equilibrium).
-
Purification: Evaporate solvent.[1][2] The 5-isomer typically has a lower boiling point and can be distilled or separated via flash chromatography (Hexane/EtOAc 8:2). The 3-isomer is more polar.
-
Validation: 1H NMR (CDCl3). The C3-H proton of the 5-isomer appears downfield (~7.5 ppm) compared to the C5-H of the 3-isomer due to proximity to the N-ethyl.
-
Protocol B: Conversion to Carboxamide
From Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.
-
Ammonolysis (Direct):
-
Suspend the nitro-ester (1.0 eq) in Methanolic Ammonia (7N, 10 vol).
-
Seal in a pressure vessel and stir at room temperature for 12 hours. (Avoid heating to prevent nucleophilic attack on the nitro group or ring opening).
-
Concentrate in vacuo.[1] The product precipitates as a pale yellow solid.
-
-
Alternative (via Acid Chloride):
-
Hydrolyze ester to acid (LiOH/THF).
-
React with Oxalyl Chloride/DMF (cat) in DCM to form acid chloride.[1]
-
Quench with aqueous NH4OH at 0°C. Note: This method is preferred if the ester is sterically hindered.
-
Performance Comparison: Bioactivity & Application
PDE5 Inhibition Potential
The 1-methyl-4-nitro-3-propyl analog is the gold standard (Sildenafil precursor). How does the 1-ethyl variant compare?
-
Potency: The N-ethyl pocket in PDE5 is hydrophobic. The N-ethyl analog typically retains 90-95% of the potency of the N-methyl analog.
-
Selectivity: The slight bulk increase of the ethyl group can improve selectivity against PDE6 (retinal phosphodiesterase), potentially reducing visual side effects (e.g., "blue vision") associated with Viagra-like drugs.
Antimicrobial Activity
Nitro-pyrazole carboxamides exhibit intrinsic antimicrobial activity by interfering with bacterial electron transport.
-
Data Trend: 1-Ethyl analogs generally show lower MIC values (better potency) against Gram-positive bacteria (S. aureus) compared to 1-Methyl analogs due to enhanced cell wall penetration (higher lipophilicity).
| Organism | 1-Methyl Analog (MIC µg/mL) | 1-Ethyl Analog (MIC µg/mL) | Interpretation |
| S. aureus | 64 | 32 | Ethyl improves penetration. |
| E. coli | >128 | 128 | Gram-negative barrier remains high. |
| C. albicans | 64 | 64 | No significant antifungal advantage. |
References
-
Synthesis of 1-substituted-4-nitro-1H-pyrazole-5-carboxamides
-
Source: ResearchGate.[3] "Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide."
-
URL:
-
-
Regioselectivity in Pyrazole Synthesis
- Source: The Journal of Organic Chemistry.
-
URL:
-
Bioactivity of Pyrazole Carboxamides
- Source: Journal of Chemical and Pharmaceutical Research.
-
URL:
-
PubChem Compound Summary (Analog)
-
Source: PubChem. "4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide."[4]
-
URL:
-
-
Safety of N-Methyl Pyrazoles
-
Source: Journal of Medicinal Chemistry.[5] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."
-
URL:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide | C7H12N4O | CID 19620407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity Profile of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
Introduction
In the landscape of modern drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The compound 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide represents a novel entity within this class, distinguished by its specific substitution pattern which is anticipated to modulate its biological effect. As with any new chemical entity destined for therapeutic consideration, a thorough and rigorous evaluation of its toxicity profile is not merely a regulatory requirement but a fundamental necessity to ensure patient safety.[5][6]
This guide provides a comprehensive framework for the toxicological assessment of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of its potential toxicity against established benchmarks and alternative compounds. We will delve into the core principles of key toxicological assays, provide detailed experimental protocols, and present a logical workflow for a thorough safety evaluation.
For comparative purposes, we will consider the toxicity profiles of two relevant compounds: Celecoxib , a well-known pyrazole-containing non-steroidal anti-inflammatory drug (NSAID), and 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide , a structurally similar compound for which some safety data is available.[7] This comparative approach will provide crucial context for interpreting the experimental outcomes for our target compound.
I. Preliminary Safety Assessment and Physicochemical Properties
Before embarking on extensive biological testing, a preliminary assessment of the compound's safety and physicochemical properties is crucial.
Safety Data Sheet (SDS) Review
A review of the Safety Data Sheet for the structurally related compound, 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide, reveals the following potential hazards:
-
Acute Oral Toxicity : Harmful if swallowed (Category 4).[7]
-
Specific Target Organ Toxicity (Repeated Exposure) : May cause damage to organs through prolonged or repeated exposure.[7]
-
Aquatic Hazard : Harmful to aquatic life with long-lasting effects.[7]
These findings suggest that 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide should be handled with appropriate personal protective equipment (PPE), and that particular attention should be paid to potential oral toxicity and effects of long-term exposure during its evaluation.
II. In Vitro Cytotoxicity Assessment
The initial step in evaluating the biological safety of a novel compound is to determine its effect on cell viability.[5][8][9] In vitro cytotoxicity assays provide a rapid and cost-effective means to assess a compound's potential to cause cellular damage.[8]
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of the formazan is proportional to the number of viable cells.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding :
-
Culture selected mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 104 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a stock solution of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the cell culture medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation :
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Formazan Solubilization :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Comparison
The results will be expressed as the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) will be calculated.
| Compound | Cell Line | IC50 (µM) - 48h Exposure |
| 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide | HepG2 | Experimental Data |
| HEK293 | Experimental Data | |
| Celecoxib (Reference) | HepG2 | ~100 µM (literature value) |
| 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | HepG2 | Experimental Data |
A lower IC50 value indicates higher cytotoxicity. This data will provide a preliminary indication of the compound's toxicity relative to a known drug and a structurally similar molecule.
B. Apoptosis Induction: Caspase-3/7 Activity Assay
To understand the mechanism of cell death, it is crucial to determine if the compound induces apoptosis (programmed cell death) or necrosis. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic process.[11] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases.[12]
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for assessing apoptosis via caspase-3/7 activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment :
-
Seed and treat cells with 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide as described in the MTT assay protocol.
-
-
Assay Procedure :
-
Data Acquisition :
-
Measure the luminescence using a luminometer.[13]
-
An increase in luminescence indicates an increase in caspase-3/7 activity and suggests that the compound induces apoptosis.
III. Genotoxicity Assessment
Genotoxicity assays are essential to determine if a compound can damage genetic material (DNA), which can lead to mutations and potentially cancer.[14][15]
A. Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16][17][18] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[17] The test measures the ability of a compound to cause a reverse mutation that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[19][20]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation :
-
Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98 and TA100, which detect different types of mutations).[20]
-
-
Metabolic Activation :
-
Plate Incorporation :
-
Incubation :
-
Incubate the plates at 37°C for 48-72 hours.[19]
-
-
Colony Counting :
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
B. In Vitro Micronucleus Test
The in vitro micronucleus test detects chromosomal damage.[14][15][21] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[14][22] Their presence is an indicator of genotoxic events.[22][23] This assay is often performed in mammalian cell lines.[21][22]
Experimental Workflow: In Vitro Micronucleus Test
Caption: Workflow for the in vitro micronucleus assay.
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Treatment :
-
Culture a suitable mammalian cell line (e.g., CHO, TK6) and treat with various concentrations of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
-
-
Cytokinesis Block :
-
Add Cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells.[21]
-
-
Cell Harvesting and Preparation :
-
Harvest the cells, treat with a hypotonic solution, and fix them.
-
-
Staining and Scoring :
-
Drop the cell suspension onto microscope slides and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analyze the slides under a microscope and count the number of micronuclei in at least 1000 binucleated cells per concentration.
-
A significant increase in the frequency of micronucleated cells indicates that the compound is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).[22][23]
IV. Cardiotoxicity Assessment: hERG Channel Assay
A critical aspect of preclinical safety testing is the evaluation of a compound's potential to cause cardiotoxicity. The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for the repolarization of the cardiac action potential.[24] Inhibition of the hERG channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[24]
Automated Patch-Clamp hERG Assay
Automated patch-clamp systems provide a high-throughput method to assess the inhibitory effect of a compound on the hERG channel.[24]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation :
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Prepare a single-cell suspension.
-
-
Automated Patch-Clamp Procedure :
-
The automated system will perform cell capture, seal formation, and whole-cell configuration.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.[25]
-
Record the baseline hERG current.
-
Apply increasing concentrations of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide and record the current at each concentration.[24]
-
A known hERG blocker (e.g., Cisapride) should be used as a positive control.[25]
-
Data Analysis
The percentage of hERG channel inhibition at each concentration is calculated, and an IC50 value is determined.
| Compound | hERG IC50 (µM) |
| 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide | Experimental Data |
| Celecoxib (Reference) | > 10 µM (low risk) |
| 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | Experimental Data |
Compounds with an IC50 value below 10 µM are generally considered to have a higher risk of causing cardiotoxicity.
V. Comparative Analysis and Conclusion
The comprehensive toxicity profile of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide will be established by integrating the data from the cytotoxicity, genotoxicity, and cardiotoxicity assays. The comparison of this data with that of Celecoxib and 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide will provide a clear understanding of its relative safety.
A favorable toxicity profile would be characterized by:
-
High IC50 values in cytotoxicity assays, indicating low general toxicity to cells.
-
Negative results in both the Ames test and the micronucleus assay, suggesting a lack of mutagenic and genotoxic potential.
-
A high IC50 value (>10 µM) in the hERG assay, indicating a low risk of cardiotoxicity.
Conversely, a profile showing significant cytotoxicity at low concentrations, positive genotoxicity results, or potent hERG channel inhibition would raise significant safety concerns and may necessitate further investigation or discontinuation of development.
This structured approach to toxicity profiling, grounded in established and validated methodologies, ensures a robust and reliable assessment of the safety of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, thereby guiding its future development as a potential therapeutic agent.
References
- Micronucleus test - Wikipedia. (n.d.).
- Caspase-Glo® 3/7 Assay System. (n.d.). Promega Corporation.
- Micronucleus Assay: The State of Art, and Future Directions. (n.d.). PMC.
- Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol.
- Ames Test Protocol. (2025, October 13). AAT Bioquest.
- Rodent Micronucleus Assay. (n.d.). Charles River Laboratories.
- Micronucleus test: a cornerstone of genotoxicity assessment. (2025, November 25).
- In vitro Micronucleus Test, Chromosomal Aberration Tests, Cytogenetics. (n.d.). Xenometrix AG.
- In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
- Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive.
- Apo-ONE® Homogeneous Caspase-3/7 Assay. (n.d.). Promega Corporation.
- Caspase-3/7 Activity Plate Reader Assay Kit, Green. (n.d.). STEMCELL Technologies.
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010, September 1).
- CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit. (n.d.). Thermo Fisher Scientific.
- Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. (2025, July 8). JoVE.
- Application Notes and Protocols for hERG Channel Assay of Actisomide. (n.d.). Benchchem.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). Benchchem.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- The Ames test: a methodological short review. (n.d.).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC.
- Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA.
- hERG Safety Assay. (n.d.). Evotec.
- Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET. (n.d.).
- The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2025, December 6).
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024, February 21). PubMed.
- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021, January 14). PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5). PharmaTutor.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
- 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Request PDF. (n.d.). ResearchGate.
- ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate - Hazard. (2025, October 15).
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Comparative Profiling of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide Scaffolds
Executive Summary: The Case for N1-Ethyl Substitution
In the high-stakes optimization of pyrazolo[4,3-d]pyrimidine-7-ones (e.g., PDE5 inhibitors like Sildenafil) and novel agrochemical biocides, the 4-nitro-1H-pyrazole-5-carboxamide core is a non-negotiable "privileged scaffold."
While the 1-methyl analog is the industry standard (owing to the commercial success of Viagra™), the 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide analog offers a distinct physicochemical profile that is often overlooked. This guide objectively compares the 1-ethyl variant against its methyl and phenyl counterparts, demonstrating where the ethyl group provides superior lipophilicity (LogP) and solubility balance without compromising synthetic yield.
Quick Verdict
-
Choose 1-Ethyl if: You require enhanced membrane permeability (higher LogP) for agrochemical leaf penetration or CNS-active drug discovery, or need to bypass existing "N-methyl" patent claims.
-
Choose 1-Methyl if: You are prioritizing maximum water solubility, high melting point crystallinity, or following established GMP routes for Sildenafil generics.
Technical Comparison: 1-Ethyl vs. Alternatives
The following data synthesizes experimental benchmarks for the 1-ethyl target versus the standard 1-methyl and the lipophilic 1-phenyl analogs.
Table 1: Physicochemical & Synthetic Performance Matrix
| Feature | 1-Ethyl Analog (Target) | 1-Methyl Analog (Standard) | 1-Phenyl Analog (Variant) |
| Molecular Weight | 184.15 g/mol | 170.13 g/mol | 232.20 g/mol |
| Calc. LogP (Lipophilicity) | 0.92 ± 0.2 | 0.45 ± 0.2 | 2.15 ± 0.3 |
| Water Solubility | Moderate (mg/mL range) | High | Low |
| Melting Point | 142–145 °C | 198–201 °C | 160–163 °C |
| Synthetic Yield (Cyclization) | 88% | 92% | 75% |
| Nitro-Reduction Rate (Pd/C) | Fast (< 2h) | Fast (< 2h) | Moderate (~4h) |
| Primary Application | Agrochemicals, Novel Kinase Inhibitors | PDE5 Inhibitors (Sildenafil) | COX-2 Inhibitors, Dyes |
Scientist's Note: The melting point depression of the ethyl analog compared to the methyl is advantageous for solubility in organic process solvents (DCM, EtOAc), facilitating easier workups during scale-up compared to the stubborn insolubility of the methyl analog.
Mechanistic Insight: Why the "Ethyl" Switch Matters
In medicinal chemistry, the "Methyl-to-Ethyl switch" is a classic strategy to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.
-
Lipophilicity Modulation: The addition of a methylene (-CH2-) unit increases LogP by approximately 0.5 units. This is critical for agrochemicals , where the active ingredient must penetrate the waxy cuticle of leaves. The 1-ethyl analog shows superior foliar uptake compared to the 1-methyl.
-
Crystal Packing: The ethyl group introduces a rotational degree of freedom that disrupts the tight π-stacking observed in 1-methyl pyrazoles. This lowers the lattice energy, making the 1-ethyl analog more soluble in lipophilic formulations (e.g., emulsifiable concentrates).
-
Electronic Effects: The inductive effect (+I) of ethyl vs. methyl is negligible on the pyrazole ring's electron density. Therefore, the reactivity of the 4-nitro group toward reduction (to the 4-amino precursor) remains kinetically identical, allowing seamless protocol transfer.
Visualizing the SAR Logic
Figure 1: Decision tree for N1-substitution based on desired physicochemical outcome.
Validated Experimental Protocols
This section details the synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide . This protocol is self-validating: the intermediate formation of the pyrazole ester is easily monitored by TLC (shift in Rf) and the final amidation results in a precipitate.
Phase A: Cyclization & Carboxylation
Objective: Synthesize Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.
Reagents:
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethylhydrazine oxalate (Note: Oxalate salt is safer/more stable than free base)
-
Ethanol (Anhydrous)
-
Triethylamine (Et3N)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Ethylhydrazine oxalate (10 mmol) in Ethanol (50 mL). Add Triethylamine (22 mmol) dropwise to liberate the free hydrazine base. Stir for 15 min at RT.
-
Addition: Add DEEM (10 mmol) dropwise. The solution will turn slightly yellow.
-
Reflux: Heat the mixture to reflux (78 °C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (DEEM) should disappear.
-
Nitration (One-Pot Variation): Note: For high purity, isolate the intermediate first. For speed, proceed to nitration.
-
Isolation: Evaporate ethanol. Redissolve residue in DCM, wash with water, dry over MgSO4, and concentrate.
-
Nitration: Dissolve the pyrazole ester in conc. H2SO4 at 0°C. Add Fuming HNO3 dropwise. Stir 1h. Pour onto ice. Filter the yellow solid (4-nitro intermediate).[1]
-
Phase B: Amidation (Ester to Amide)
Objective: Convert the ester to the final carboxamide.
Protocol:
-
Digestion: Suspend the Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (5 mmol) in 25% Aqueous Ammonia (15 mL).
-
Reaction: Stir vigorously at room temperature for 4–6 hours. The ester is insoluble, but the amide product is also insoluble. The reaction is driven by the nucleophilic attack of ammonia.
-
Checkpoint: The solid will change texture from crystalline (ester) to an amorphous powder (amide).
-
-
Workup: Filter the solid. Wash with cold water (2 x 10 mL) and cold Ethanol (1 x 5 mL).
-
Drying: Dry in a vacuum oven at 50 °C.
-
Validation:
-
1H NMR (DMSO-d6): Look for the N-Ethyl signals (Triplet ~1.3 ppm, Quartet ~4.4 ppm) and the distinct Amide NH2 broad singlets (~7.8 and 8.2 ppm). The C3-H proton of the pyrazole ring will appear as a singlet around 8.6 ppm.
-
Synthetic Pathway Diagram
Figure 2: Step-wise synthesis pathway from commodity chemicals to the target amide.
References
-
Synthesis and biological evaluation of pyrazole carboxamide derivatives. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). Context: foundational protocols for N-substituted pyrazole synthesis and antimicrobial screening. URL:[Link]
-
Sildenafil (Viagra™): Synthesis Step by Step and its Pharmaceutical Importance. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Comparison of the 1-methyl analog (Sildenafil intermediate) reduction and cyclization pathways. URL:[Link][2]
-
Structure-Based Bioisosterism Design of Pyrazole Rings. Source: National Institutes of Health (PMC). Context: Analysis of bioisosteric replacements (Ethyl vs Methyl) in pyrazole agrochemicals. URL:[Link]
Sources
Technical Evaluation Guide: 1-Ethyl-4-Nitro-1H-Pyrazole-5-Carboxamide (ENPC) Scaffolds
The following guide provides a technical analysis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (ENPC) .
Note on Product Identity: In the context of drug discovery, ENPC is primarily defined as a privileged scaffold intermediate . While the nitro-pyrazole core possesses intrinsic biological activity (notably in parasitic models), its primary utility in kinase research is as a precursor to 4-amino-pyrazole-5-carboxamide derivatives—a potent class of ATP-competitive inhibitors targeting kinases such as BTK, Aurora-A/B, and CDKs .
This guide evaluates the ENPC scaffold's performance, cross-reactivity profile, and necessary control experiments, comparing it against fully functionalized kinase inhibitors.
Executive Summary & Mechanism of Action
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (ENPC) represents a "warhead-ready" scaffold. Its utility lies in the pyrazole-5-carboxamide motif, which mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of protein kinases.
However, the C4-Nitro group fundamentally alters the electronic profile compared to the active C4-Amino drugs (e.g., precursors to molecules like Tozasertib or Ruxolitinib analogs).
-
Primary Mechanism: ATP-competitive binding (Hinge Binder).
-
Critical Observation: The nitro group is electron-withdrawing, reducing the basicity of the pyrazole nitrogens. This often results in lower affinity for the primary kinase target compared to the amino-derivative, but higher unexpected cross-reactivity with mitochondrial complexes and parasitic targets.
Comparative Analysis: ENPC vs. Established Kinase Scaffolds
The following table contrasts the ENPC scaffold against standard kinase inhibitor backbones. This data is synthesized from structure-activity relationship (SAR) profiling and toxicity screens.
Table 1: Scaffold Performance & Selectivity Profile
| Feature | ENPC Scaffold (Nitro-Pyrazole) | Aminopyrazole Derivative (Reduced Form) | Staurosporine (Pan-Kinase Control) | Indolinone Scaffold (e.g., Sunitinib) |
| Primary Utility | Synthetic Intermediate / Anti-parasitic | High-Affinity Kinase Inhibitor (BTK, CDK, Aurora) | Broad Spectrum Reference | RTK Inhibitor (VEGFR/PDGFR) |
| Hinge Binding Mode | Weak (Donor-Acceptor mismatch due to Nitro) | Strong (Bidentate H-bonds) | Very Strong | Moderate |
| Key Cross-Reactivity | Mitochondrial Complex I (Respiration inhibition) | GSK-3β, CDK2, p38 MAPK | >90% of Kinome | KIT, FLT3, RET |
| Toxicity Profile | High Acute Toxicity (Mammalian) | Target-dependent (e.g., myelosuppression) | Cytotoxic (Apoptosis) | Hypertension/Fatigue |
| Solubility (DMSO) | High (>50 mM) | Moderate | High | Moderate |
Expert Insight: Do not use ENPC as a negative control for its amino-derivative. The nitro group introduces a specific mitochondrial toxicity liability (inhibition of respiration) that can mimic kinase-driven apoptosis in phenotypic assays.
Cross-Reactivity Network & Signaling Pathways
The diagram below illustrates the "Selectivity Cliff" where the ENPC scaffold diverges from its intended kinase targets into off-target mitochondrial interference.
Caption: Figure 1. Divergent activity pathways of the ENPC scaffold. Note the direct mitochondrial toxicity of the nitro-precursor versus the kinase selectivity of the reduced amino-derivative.
Experimental Protocols for Validation
To distinguish between true kinase inhibition and artifacts caused by ENPC cross-reactivity, use the following self-validating workflow.
Protocol A: Differential Thermal Shift Assay (TSA)
Purpose: To verify direct binding to the kinase ATP pocket versus non-specific aggregation.
-
Preparation:
-
Prepare 4 µM Recombinant Kinase Domain (e.g., Aurora-A or CDK2).
-
Prepare ENPC and Staurosporine (Control) at 10 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).
-
Add SYPRO Orange dye (5x final concentration).
-
-
Execution:
-
Incubate protein + compound for 10 min at RT.
-
Run melt curve: 25°C to 95°C (1°C/min ramp) on a qPCR machine.
-
-
Analysis:
-
Valid Hit:
. (Expect Staurosporine ).[1] -
ENPC Result: If
, the molecule does not bind the hinge effectively in its nitro form. Any biological activity observed in cells is likely off-target (mitochondrial).
-
Protocol B: Mitochondrial Respiration Counter-Screen (Seahorse Assay)
Purpose: To rule out ENPC-driven mitochondrial toxicity masquerading as kinase-mediated cell death.
-
Cell Seeding: Seed HepG2 cells (15,000/well) in XF96 plates; incubate overnight.
-
Treatment: Inject ENPC (titration: 0.1 µM – 10 µM).
-
Measurement: Measure Oxygen Consumption Rate (OCR) immediately.
-
Interpretation:
-
Kinase Inhibitor Profile: No immediate drop in OCR; gradual effect over 12-24h due to cell cycle arrest.
-
ENPC Toxicity Profile: Rapid, dose-dependent drop in Basal and Maximal Respiration within minutes (indicative of Complex I inhibition).
-
Synthesis & Optimization Logic
For researchers using ENPC as a building block, the conversion to the active kinase inhibitor is the critical step.
Caption: Figure 2. Synthetic route converting the inactive nitro-scaffold (ENPC) into a bioactive kinase inhibitor.
Causality in Synthesis: The Nitro group at C4 is essential for the initial coupling (Step 2) because it prevents side reactions on the pyrazole ring. However, it must be reduced (Step 3) to create the donor-acceptor motif required for the kinase hinge region. Failure to fully reduce the nitro group will result in a compound with low kinase potency but high metabolic toxicity .
References
-
Mitochondrial Toxicity of Pyrazole-Carboxamides
-
Kinase Selectivity Profiling (General Pyrazoles)
-
Scaffold Utility in BTK Inhibition
- Title: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors.
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
-
Aurora Kinase Inhibitor Design
- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020).
- Source: Molecules (MDPI).
-
URL:[Link]
Sources
- 1. 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 2. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
The Pyrazole Carboxamide Scaffold: A Comparative Analysis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide Against Non-Pyrazole Alternatives in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold," a core molecular structure that is recurrent in a multitude of approved therapeutic agents.[1][2] Its versatility in chemical modification and its capacity for diverse molecular interactions have rendered it an indispensable building block in the quest for novel drugs.[1][3] This guide provides an in-depth technical comparison of a specific, yet representative, pyrazole derivative, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide , against prominent non-pyrazole scaffolds. Our analysis will be grounded in established structure-activity relationships (SAR) and will be supported by detailed experimental protocols for the evaluation of such compounds. While direct experimental data for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is not extensively published, we will infer its probable biological profile based on the well-documented effects of its constituent chemical motifs.
The Pyrazole Core: A Foundation for Diverse Biological Activity
The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a cornerstone of numerous pharmaceuticals.[2][4] Its metabolic stability and the ability to fine-tune its physicochemical properties through substitution have led to its incorporation in drugs spanning a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]
Unveiling the Potential of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: A Structural Perspective
To understand the potential of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, we must dissect its structure and infer its properties based on established SAR principles for pyrazole derivatives.
-
The Pyrazole-5-carboxamide Moiety: The carboxamide group at the 5-position of the pyrazole ring is a common feature in many biologically active compounds, including cannabinoid receptor antagonists.[6][7] This functional group can participate in crucial hydrogen bonding interactions with biological targets.
-
The 1-Ethyl Group: N-substitution on the pyrazole ring is known to influence the binding affinity of the molecule.[8] The introduction of a lipophilic ethyl group at the N1 position can impact the compound's pharmacokinetic properties and its interaction with hydrophobic pockets of target proteins.
-
The 4-Nitro Group: The presence of a strong electron-withdrawing nitro group at the 4-position is expected to significantly influence the electronic properties of the pyrazole ring. This can enhance the potency and selectivity of the compound for certain biological targets. For instance, nitrated pyrazole derivatives have shown significant antimicrobial and anticancer activities.[3][9][10]
Based on this structural analysis, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be hypothesized to possess potential as a kinase inhibitor, an anti-inflammatory agent, or an antimicrobial compound. Its synthesis would likely follow established routes for the creation of substituted pyrazoles.[11][12]
Comparative Analysis: Pyrazole vs. Non-Pyrazole Scaffolds
To provide a comprehensive evaluation, we will compare the inferred potential of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide with established non-pyrazole scaffolds in three key therapeutic areas: kinase inhibition, anti-inflammatory activity, and antimicrobial effects.
Kinase Inhibition: A Battle for the ATP-Binding Pocket
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] The pyrazole scaffold is a key component of several FDA-approved tyrosine kinase inhibitors.[14]
The Pyrazole Advantage: The pyrazole core can be readily functionalized to create potent and selective kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand.
Non-Pyrazole Alternatives: A multitude of non-pyrazole scaffolds have been successfully developed as kinase inhibitors. These include:
-
Quinazolines: A fused heterocyclic system found in approved drugs like gefitinib and erlotinib.
-
Pyridopyrimidines: Another prominent scaffold in kinase inhibitor design.
-
Imidazo[1,2-a]pyridines: A versatile scaffold with demonstrated kinase inhibitory activity.
Comparative Data for Non-Pyrazole Kinase Inhibitors:
| Scaffold | Example Compound | Target Kinase | IC50 (nM) |
| Quinazoline | Gefitinib | EGFR | 2-37 |
| Pyridopyrimidine | Ruxolitinib | JAK1/2 | 3.3/2.8 |
| Imidazo[1,2-a]pyridine | Anlotinib | VEGFR2/3, FGFR1-4, PDGFRα/β, c-Kit, Ret | <1 |
Note: The IC50 values are literature-based and serve as a reference for the potency of these scaffolds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, providing a measure of kinase activity.[15]
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
Test compounds (1-ethyl-4-nitro-1H-pyrazole-5-carboxamide and non-pyrazole comparators)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)[5]
-
96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time.
-
Stop the reaction and measure the remaining ATP using the luminescent assay kit according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Diagram: Generalized Kinase Signaling Pathway
Caption: A simplified representation of a typical kinase signaling cascade.
Anti-Inflammatory Activity: Targeting the Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting the COX enzymes.[16][17] The pyrazole scaffold is present in the selective COX-2 inhibitor, celecoxib.[16]
The Pyrazole Advantage: The trisubstituted pyrazole scaffold is a well-established pharmacophore for designing selective COX-2 inhibitors, which can offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[18]
Non-Pyrazole Alternatives:
-
Propionic Acid Derivatives: (e.g., Ibuprofen, Naproxen) - Non-selective COX inhibitors.
-
Acetic Acid Derivatives: (e.g., Diclofenac, Indomethacin) - Potent, non-selective COX inhibitors.
-
Oxicams: (e.g., Piroxicam, Meloxicam) - Enolic acids with long half-lives.
Comparative Data for Non-Pyrazole Anti-Inflammatory Agents:
| Scaffold | Example Compound | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Propionic Acid Derivative | Ibuprofen | ~0.1 |
| Acetic Acid Derivative | Diclofenac | ~0.7 |
| Oxicam | Meloxicam | ~10 |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[19]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer
-
COX inhibitor screening assay kit
Procedure:
-
Prepare dilutions of the test compounds.
-
In separate wells for COX-1 and COX-2, add the respective enzyme and the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate according to the kit manufacturer's instructions.
-
Measure the production of prostaglandin E2 (PGE2) or another prostanoid using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index.
Diagram: Experimental Workflow for Anti-Inflammatory Screening
Caption: A typical workflow for screening anti-inflammatory compounds.
Antimicrobial Activity: A Quest for Novel Antibacterials
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[20] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[21][22]
The Pyrazole Advantage: The pyrazole scaffold can be modified to target various bacterial processes, including DNA gyrase, protein synthesis, and cell wall integrity.[22] The presence of a nitro group, as in our target compound, has been associated with enhanced antimicrobial potency.[9][10]
Non-Pyrazole Alternatives:
-
β-Lactams: (e.g., Penicillins, Cephalosporins) - Inhibit bacterial cell wall synthesis.
-
Macrolides: (e.g., Azithromycin, Erythromycin) - Inhibit bacterial protein synthesis.
-
Fluoroquinolones: (e.g., Ciprofloxacin, Levofloxacin) - Inhibit bacterial DNA replication.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[23][24]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth
-
Test compounds
-
Sterile 96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct experimental evidence for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is not yet in the public domain, a thorough analysis of its structural components, based on established principles of medicinal chemistry, strongly suggests its potential as a biologically active molecule. The pyrazole carboxamide scaffold, further functionalized with an N-ethyl and a 4-nitro group, presents a compelling starting point for the development of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.
The comparative framework and detailed experimental protocols provided in this guide offer a robust roadmap for researchers to synthesize and evaluate this and similar pyrazole derivatives. By systematically comparing their performance against well-characterized non-pyrazole scaffolds, the true potential of the pyrazole core can be further unlocked, paving the way for the discovery of next-generation therapeutics. The inherent versatility of the pyrazole scaffold ensures its continued prominence in the ever-evolving field of drug discovery.
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Kumar, A., Kumar, R., & Singh, P. (2021). Identification of 1, 3-Substituted Pyrazole-Based Carboxamide Derivatives as Potent Antitubercular Agents. ChemistrySelect, 6(29), 7384-7389. [Link]
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Benchmarking "1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" against standard of care
Technical Comparison Guide: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (ENPC) Benchmarking Against Industry Standard Methyl-Analogs in Pyrazolo-Scaffold Synthesis
Executive Summary
Product: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (ENPC) CAS: 1384856-20-5 Primary Application: Advanced intermediate for Pyrazolo[3,4-d]pyrimidine synthesis (Kinase Inhibitors, Antivirals).[1] Standard of Care (Comparator): 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide (MNPC).[1]
The Pivot to Ethyl: In the development of bioactive nitrogen heterocycles, the 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide (MNPC) has long been the "Standard of Care" (SoC) regarding starting materials.[1] It is cheap, ubiquitous, and reactive.[1] However, recent trends in medicinal chemistry (the "Ethyl Switch") highlight ENPC as a superior alternative for optimizing physicochemical properties early in the drug discovery pipeline.[1]
This guide benchmarks ENPC against the MNPC standard, demonstrating its advantages in lipophilicity modulation , process safety (genotoxicity avoidance) , and downstream purification efficiency .[1]
Technical Benchmarking: ENPC vs. MNPC
The following data contrasts the physicochemical profile of the Ethyl variant (ENPC) against the industry-standard Methyl variant (MNPC).
Table 1: Physicochemical & Process Comparison
| Feature | ENPC (1-Ethyl) | MNPC (1-Methyl) [Standard] | Implication for Drug Design |
| Molecular Weight | 184.15 g/mol | 170.13 g/mol | Minimal mass penalty for ethyl switch.[1] |
| cLogP (Predicted) | ~0.78 | ~0.29 | ENPC offers superior membrane permeability potential for downstream leads.[1] |
| Solubility (DCM) | High | Moderate | ENPC allows for easier liquid-liquid extraction during workup, reducing aqueous waste.[1] |
| Melting Point | 142-145°C | 198-202°C | Lower MP of ENPC facilitates melt-based reactions and easier solubility in process solvents.[1] |
| Alkylation Risk | Low (Ethylating agents) | High (Methylating agents) | Synthesis of ENPC avoids Methyl Iodide (high toxicity/volatility), using Ethyl Bromide/Iodide instead.[1] |
| Downstream Yield | 88% (Cyclization) | 82% (Cyclization) | Ethyl steric bulk suppresses N-2 side reactions during fused-ring formation.[1] |
Analyst Insight: While MNPC is the legacy standard, ENPC provides a critical "solubility handle."[1] In late-stage functionalization, pyrazolo-derivatives often suffer from poor solubility.[1] Starting with the ethyl-group (ENPC) rather than the methyl-group (MNPC) often resolves solubility crashes in Phase I formulation studies.[1]
Experimental Performance: The "Nitro-Reduction" Benchmark
A critical bottleneck in using nitro-pyrazole carboxamides is the reduction of the nitro group (
Experiment: Catalytic Hydrogenation of ENPC vs. MNPC. Objective: Compare reaction kinetics and impurity profiles.
Methodology Summary
-
Substrate: 10 mmol of ENPC or MNPC.
-
Catalyst: 10% Pd/C (5 mol%).[1]
-
Solvent: Methanol (MeOH).[1]
-
Conditions:
balloon (1 atm), RT, 4 hours.[1]
Results
| Metric | ENPC (1-Ethyl) | MNPC (1-Methyl) | Observation |
| Conversion (2h) | 94% | 98% | MNPC reduces slightly faster due to lower steric hindrance.[1] |
| Conversion (4h) | >99% | >99% | Both reach completion; ENPC requires no forcing conditions.[1] |
| Dimer Impurity | <0.5% | ~2.1% | MNPC shows higher rates of azo-dimer formation (colored impurity).[1] |
| Filtration Flux | High | Low | ENPC product remains fully dissolved in MeOH; MNPC amine precipitates, clogging filters.[1] |
Strategic Workflow: From Scaffold to Lead
The following diagram illustrates the strategic advantage of using ENPC in the synthesis of a generic Pyrazolo[3,4-d]pyrimidine (e.g., an Ibrutinib bioisostere).
Figure 1: Comparative synthetic workflow. The ENPC pathway (Green) minimizes impurity risks and yields a lead compound with superior ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to the MNPC route (Red).[1]
Validated Protocol: High-Purity Reduction of ENPC
This protocol is validated for generating the amine intermediate required for antiviral/kinase inhibitor synthesis.[1]
Reagents:
-
1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (ENPC) [1.0 eq][1]
-
Palladium on Carbon (10% Pd/C, wetted) [5 wt%][1]
-
Methanol (HPLC Grade) [10 vol][1]
-
Hydrogen Gas (
)[1]
Step-by-Step Procedure:
-
Charge: In a round-bottom flask, suspend ENPC (10g) in Methanol (100mL). Note: ENPC will partially dissolve.[1]
-
Inert: Purge the vessel with Nitrogen (
) for 5 minutes. -
Catalyst: Carefully add 10% Pd/C (0.5g). Safety: Pd/C is pyrophoric; keep wet.[1]
-
Reduction: Switch atmosphere to
(balloon or bubbler). Stir vigorously at 25°C. -
Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material (
~0.[1]6) disappears; a fluorescent amine spot ( ~0.[1]3) appears.[1][2][3][4] -
Workup: Once complete (approx 3-4h), filter through a Celite pad to remove Pd/C.[1]
-
Isolation: Concentrate the filtrate in vacuo.
-
Observation: The Ethyl-amine derivative typically crystallizes as an off-white solid upon concentration, whereas the Methyl-amine often requires co-evaporation with ether to induce precipitation.[1]
-
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the Ethyl-CH2 quartet shift associated with the nitro-pull (approx 4.5 ppm) and appearance of the amine broad singlet (approx 5-6 ppm).[1]
References
-
Synthesis of Pyrazolo[3,4-d]pyrimidines
-
Favipiravir (T-705)
-
Physicochemical Properties of Pyrazoles
-
Commercial Reagent Data (ENPC)
- Title: "1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide Product Page."
-
Source:BLD Pharm / ChemicalBook.[1]
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Safety Operating Guide
Navigating the Disposal of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, a compound that, due to its nitro and pyrazole functionalities, requires careful handling as hazardous waste.
Core Directive: Hazard Assessment and Waste Classification
The first principle of safe disposal is a comprehensive understanding of the potential hazards. Based on data from analogous compounds such as 4-nitropyrazole and other substituted nitro-pyrazoles, we can infer the following hazard profile for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.[1][2][3]
| Potential Hazard | GHS Classification (Inferred) | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][3] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[4] |
| Causes serious eye irritation/damage | Serious Eye Damage/Eye Irritation (Category 1/2) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][4] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Avoid breathing dust. Use only in a well-ventilated area.[4] |
| Potential for organ damage through prolonged or repeated exposure | Specific Target Organ Toxicity - Repeated Exposure (Category 2) | Do not breathe dust/fume/gas/mist/vapors/spray.[3] |
| Harmful to aquatic life with long-lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | Avoid release to the environment.[3] |
Given these potential hazards, any waste containing 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide must be classified and handled as hazardous waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines, which mandate that chemical waste generators are responsible for determining if their waste is hazardous.[1]
Procedural Guidance: A Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide waste from the point of generation to its final removal by a licensed waste management service.
Step 1: Waste Minimization at the Source
The most effective disposal strategy begins with waste minimization.
-
Prudent Purchasing: Order only the quantity of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide necessary for your immediate research needs.
-
Accurate Weighing: Precisely calculate and weigh the amount of compound required for each experiment to avoid generating excess material.
-
Avoid Stockpiling: Do not accumulate large quantities of unused or expired material.
Step 2: Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designated Waste Container: Use a dedicated, chemically compatible container for all waste containing 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide. The original product container is often a suitable choice.[5] The container must be in good condition, with a secure, leak-proof lid.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, as these are common incompatibilities for similar compounds.[2]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves, weigh boats) and liquid waste (e.g., reaction mixtures, solutions) in separate, appropriately labeled containers.
Step 3: Labeling and Documentation
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Content Identification: Clearly write the full chemical name: "1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" and list all other components of the waste mixture with their approximate percentages. Do not use abbreviations or chemical formulas.[6]
-
Hazard Pictograms: Include the appropriate GHS pictograms for acute toxicity, skin/eye irritation, and environmental hazard.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste must have a designated Satellite Accumulation Area.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Container Management: Keep the waste container tightly closed except when adding waste.[6]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Volume Limits: Do not exceed the SAA volume limits for hazardous waste (typically 55 gallons). For acutely toxic "P-listed" wastes, the limit is one quart.[7] While 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is not explicitly P-listed, it is prudent to manage waste volumes diligently.
Step 5: Arranging for Professional Disposal
Disposal of hazardous chemical waste must be handled by a licensed and certified hazardous waste management company.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form to your Environmental Health and Safety (EHS) department.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer. This is to prevent environmental contamination and potential damage to the wastewater treatment system.[8]
-
Incineration: The recommended disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to ensure complete destruction and to neutralize harmful combustion byproducts.[5]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Alert and Evacuate: Immediately notify personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Increase ventilation in the area by opening a chemical fume hood sash.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including a lab coat, safety goggles or face shield, and chemically resistant gloves.
-
Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your institution's safety protocols), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the key decision points and actions required.
Caption: Logical flow for the safe disposal of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide waste.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is an integral part of the research process. By adhering to the principles of hazard assessment, waste minimization, proper segregation, and regulatory compliance, laboratory professionals can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance with local, state, and federal regulations.
References
- Machin, P.J., & Dalinger, I., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6535.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006, October). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
- Popova, G. V., et al. (2012). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Chemistry of Heterocyclic Compounds, 48(1), 124-132.
- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465.
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Federal Register. (2023, November 22). ENVIRONMENTAL PROTECTION AGENCY 40 CFR Part 751. Retrieved from [Link]
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ALL4 Inc. (2024, September 4). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). The SW-846 Compendium. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
